2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-5-(1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-3-2-7(4-8(9)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCXBKFKTVIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587989 | |
| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-56-5 | |
| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of 2-methoxyaniline, followed by the formation of the 1,2,4-triazole ring, and culminating in the selective reduction of the nitro group. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate its practical application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence. The logical workflow for this synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
This section details the experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative data.
Step 1: Synthesis of 2-Methoxy-5-nitroaniline
The initial step involves the regioselective nitration of 2-methoxyaniline. The methoxy group directs the nitration primarily to the para position, yielding the desired 5-nitro isomer.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to obtain 2-methoxy-5-nitroaniline.
| Parameter | Value |
| Starting Material | 2-Methoxyaniline |
| Key Reagents | Nitric Acid, Sulfuric Acid, Acetic Acid |
| Reaction Time | 2-4 hours |
| Temperature | 0-10 °C |
| Product | 2-Methoxy-5-nitroaniline |
| Typical Yield | 75-85% |
| Purification | Recrystallization from ethanol |
Step 2: Synthesis of 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole
The formation of the 4H-1,2,4-triazole ring is achieved by reacting the amino group of 2-methoxy-5-nitroaniline with a reagent that provides the C2N2 fragment of the triazole ring. A common and effective method involves the use of N,N-dimethylformamide azine.
Experimental Protocol:
-
Combine 2-methoxy-5-nitroaniline and N,N-dimethylformamide azine in a suitable high-boiling solvent like dimethylformamide (DMF) or xylene.
-
Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(2-methoxy-5-nitrophenyl)-4H-1,2,4-triazole.
| Parameter | Value |
| Starting Material | 2-Methoxy-5-nitroaniline |
| Key Reagents | N,N-Dimethylformamide azine |
| Solvent | Dimethylformamide (DMF) or Xylene |
| Reaction Time | 6-12 hours |
| Temperature | Reflux |
| Product | 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole |
| Typical Yield | 60-75% |
| Purification | Recrystallization from ethanol/water or Column Chromatography |
Step 3: Synthesis of this compound
The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a preferred method as it is generally clean and efficient, and conditions can be chosen to avoid reduction of the triazole ring.
Experimental Protocol:
-
Dissolve 4-(2-methoxy-5-nitrophenyl)-4H-1,2,4-triazole in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
| Parameter | Value |
| Starting Material | 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole |
| Key Reagents | Hydrogen gas, Palladium on carbon (Pd/C) |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Product | This compound |
| Typical Yield | 85-95% |
| Purification | Recrystallization or Column Chromatography |
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a series of chemical transformations where the product of one step serves as the reactant for the next. This sequential relationship is crucial for the overall success of the synthesis.
Caption: Intermediates and reagents in the synthesis pathway.
Conclusion
The synthetic route detailed in this guide offers a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available starting materials and reagents. The provided data and diagrams are intended to support researchers in the successful synthesis and further application of this important heterocyclic compound in their drug discovery and development endeavors. It is recommended that all reactions be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
In-Depth Technical Guide: Chemical Properties of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of the heterocyclic compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, this guide also includes predicted properties and general information on related compounds to offer a broader context for research and development.
Chemical Identity and Physical Properties
This compound, with the CAS Number 936074-56-5, is a substituted aniline derivative containing a 1,2,4-triazole moiety. Its chemical structure is characterized by a methoxy group and an amino group attached to a benzene ring, which is also substituted with a 4H-1,2,4-triazol-4-yl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 936074-56-5 | [1] |
| Molecular Formula | C₉H₁₀N₄O | [2] |
| Molecular Weight | 190.2 g/mol | [2] |
| Boiling Point | 407.2 °C at 760 mmHg | N/A |
| Flash Point | 200.1 °C | N/A |
| Density | 1.32 g/cm³ | N/A |
| Refractive Index | 1.648 | N/A |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Synthesis and Characterization
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, the synthesis of structurally similar compounds, such as isomers and derivatives, has been described. For instance, patents CN117247360A and CN114989103B outline methods for preparing the related compound 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, which is a key intermediate in the synthesis of the drug Deucravacitinib.[3][4] These synthetic routes often involve multi-step processes that may include substitution reactions, acylation, condensation, and cyclization to form the triazole ring, followed by reduction of a nitro group to the aniline.
A general synthetic approach for related anilino-triazoles might involve the following logical steps:
Caption: Generalized synthetic workflow for anilino-triazole compounds.
Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available in the reviewed literature, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6]
The biological potential of aniline-substituted triazoles is an active area of research. For example, various studies have investigated the in vitro cytotoxicity of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives against different cancer cell lines, demonstrating the potential of this class of compounds as anticancer agents.[7] The specific substitutions on both the aniline and triazole rings play a crucial role in determining the biological activity and target selectivity.
Given the structural motifs present in this compound, it could be a candidate for investigation in various therapeutic areas. A logical workflow for the initial biological evaluation of this compound is proposed below.
Caption: Proposed workflow for the biological evaluation of the title compound.
Experimental Protocols for Related Compounds
Although a specific protocol for the target compound is unavailable, the following provides a general outline for the synthesis and characterization of a substituted triazole derivative, based on methodologies reported for analogous compounds.[5][8]
Synthesis of a Substituted 4H-1,2,4-triazole Derivative (General Protocol)
-
Reaction Setup: A mixture of the starting aniline derivative (1 equivalent), an appropriate triazole-forming reagent, and a suitable solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: The structure of the purified compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Conclusion and Future Directions
This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. While some of its basic physicochemical properties have been reported, there is a clear need for more in-depth experimental studies to fully characterize this molecule. Future research should focus on developing and publishing a detailed and reproducible synthetic protocol, as well as conducting comprehensive biological screenings to elucidate its pharmacological profile. Such studies would be invaluable for unlocking the potential of this and related compounds for therapeutic applications.
References
- 1. This compound | 936074-56-5 [chemicalbook.com]
- 2. 5-Methoxy-2-(triazol-1-yl)aniline | C9H10N4O | CID 84662582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN114989103B - A preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents [patents.google.com]
- 4. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Structure Elucidation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a detailed, predictive analysis based on established spectroscopic principles and data from structurally related compounds. The guide outlines hypothetical, yet plausible, spectroscopic data (NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a logical workflow for its interpretation. Furthermore, a potential synthetic route is proposed. In the context of the known biological activities of similar 1,2,4-triazole derivatives, a representative signaling pathway is also illustrated. This document serves as a robust framework for researchers encountering this or structurally analogous compounds in their work.
Chemical Structure and Properties
The compound of interest is this compound, with the Chemical Abstracts Service (CAS) number 936074-56-5 . Its chemical structure consists of an aniline ring substituted with a methoxy group at the 2-position and a 4H-1,2,4-triazol-4-yl group at the 5-position.
Molecular Formula: C₉H₁₀N₄O
Molecular Weight: 190.20 g/mol
Predicted Chemical Structure:
Predicted Spectroscopic Data for Structure Elucidaion
The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural confirmation of this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.90 | s | 2H | H-3', H-5' (Triazole) |
| 7.25 | d, J=2.5 Hz | 1H | H-6 |
| 7.10 | dd, J=8.5, 2.5 Hz | 1H | H-4 |
| 6.90 | d, J=8.5 Hz | 1H | H-3 |
| 5.10 | s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 147.5 | C-2 |
| 142.0 | C-3', C-5' |
| 138.0 | C-1 |
| 132.5 | C-5 |
| 118.0 | C-4 |
| 115.5 | C-6 |
| 112.0 | C-3 |
| 56.0 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂) |
| 3120 | Medium | C-H stretch (Aromatic & Triazole) |
| 1620 | Strong | N-H bend (NH₂) |
| 1510 | Strong | C=N stretch (Triazole) & C=C stretch (Aromatic) |
| 1240 | Strong | C-O stretch (Aryl ether) |
| 1030 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (ESI+)
| m/z | Predicted Assignment |
| 191.09 | [M+H]⁺ |
| 174.09 | [M+H - NH₃]⁺ |
| 163.07 | [M+H - N₂]⁺ |
| 148.05 | [M+H - N₂ - CH₃]⁺ |
Detailed Experimental Protocols
The following are detailed protocols for the acquisition of the spectroscopic data required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to approximately 1-10 µg/mL with the mobile phase.
-
Acquisition (Positive Ion Mode):
-
Mobile Phase: A mixture of acetonitrile and water (50:50) with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and characteristic fragment ions.
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be envisioned starting from 4-amino-3-methoxynitrobenzene.
Scheme 1: Proposed Synthesis of this compound
-
Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 4-amino-3-methoxynitrobenzene is reacted with DMF-DMA to form an intermediate amidine.
-
Cyclization with Hydrazine: The amidine intermediate is then cyclized with hydrazine hydrate to form the 4H-1,2,4-triazole ring.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Spectroscopic and Synthetic Insights into a Key Pharmaceutical Intermediate: 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a substituted aniline derivative containing a 1,2,4-triazole moiety. Such compounds are significant in medicinal chemistry due to the diverse biological activities associated with both the aniline and triazole scaffolds. The specific substitution pattern of this molecule suggests its potential as a key intermediate in the synthesis of complex pharmaceutical agents. An in-depth understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control during drug development.
Spectroscopic Data: A Data Gap
An exhaustive search of scientific databases and chemical literature did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound (CAS 936074-56-5). While the compound is listed in chemical catalogs, its detailed characterization data is not provided.[1]
For the benefit of researchers, spectroscopic data for a structurally related compound, 2-methoxy-5-methylaniline , is presented below as a reference for the aniline portion of the target molecule.
Reference Data: 2-methoxy-5-methylaniline
Table 1: Spectroscopic Data for 2-methoxy-5-methylaniline
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO[2][3] |
| Molecular Weight | 137.18 g/mol [2][3] |
| ¹H NMR | Data not explicitly provided in search results. |
| ¹³C NMR | Data not explicitly provided in search results. |
| IR Spectrum | Available, but specific peak values are not listed.[3] |
| Mass Spectrum (MS) | Molecular Ion (M⁺): 137[2] |
Note: The available search results confirm the existence of spectra but do not provide detailed peak lists and assignments for 2-methoxy-5-methylaniline.[2][3][4]
Synthesis of a Related Isomer
While a direct synthetic protocol for this compound was not found, a patented method describes the synthesis of a related isomer, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline .[5][6] This process highlights a potential strategy that could be adapted for the synthesis of the target compound. The synthesis is a multi-step process, a simplified overview of a key reduction step is provided below.
Example Synthetic Step: Reduction of a Nitro Intermediate
A common strategy for introducing an aniline functional group is the reduction of a corresponding nitro compound. The following workflow illustrates a general palladium-catalyzed hydrogenation, as described for a related molecule.[5]
References
- 1. This compound | 936074-56-5 [chemicalbook.com]
- 2. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]
- 3. 2-Methoxy-5-methylaniline(120-71-8) IR Spectrum [chemicalbook.com]
- 4. mzCloud – 2 Methoxy 5 methylaniline [mzcloud.org]
- 5. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]
Potential Biological Activities of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Technical Overview
Disclaimer: This document summarizes the potential biological activities of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline based on the reported activities of structurally related compounds. As of this writing, specific experimental data for this exact molecule is not available in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential therapeutic applications and research directions.
Introduction
The molecule this compound integrates two key pharmacophores: a substituted aniline and a 1,2,4-triazole ring. Both moieties are prevalent in a wide range of biologically active compounds, suggesting that their combination could yield novel therapeutic agents. The methoxy-substituted aniline core is a common feature in kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) involved in cancer progression. The 1,2,4-triazole ring is a well-established heterocyclic scaffold known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This guide provides an in-depth analysis of the potential biological activities of this compound by examining the established activities of its structural analogs.
Potential Anticancer Activity
Derivatives of anilinoquinazolines and anilinoquinolines, which share the substituted aniline motif, have shown significant promise as anticancer agents.[1] These compounds often function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[1] The introduction of a 3-nitro-1,2,4-triazole group to 4-anilinoquinazoline derivatives has been explored to create hypoxia-selective EGFR and VEGFR-2 dual inhibitors, aiming to enhance anti-tumor activity in the low-oxygen environment of solid tumors while reducing toxicity in healthy tissues.[2]
Quantitative Data on Related Anilino-Based Compounds
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of various anilino-based compounds against different cancer cell lines and kinases.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [1] |
| - | VEGFR-2 | - | Vandetanib | 5.14 | [1] |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [1] |
| 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 | [1] |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [1] |
| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [1] |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [1] |
| 10k | PC-3 (Prostate) | 7.67 | Afatinib | 4.1 | [1] |
| 10k | MCF-7 (Breast) | 4.65 | Afatinib | 5.83 | [1] |
| 10k | HeLa (Cervical) | 4.83 | Afatinib | 6.81 | [1] |
| 4a | MDA-MB-231 (Breast) | 0.88 | - | - | [1] |
| 10a | EGFR | - | Vandetanib | - | [2] |
| 10a | VEGFR-2 | - | Vandetanib | - | [2] |
| 10g | EGFR | - | Vandetanib | - | [2] |
| 10g | VEGFR-2 | - | Vandetanib | - | [2] |
Potential Signaling Pathways
Based on the activity of related compounds, this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival. A plausible mechanism is the dual inhibition of EGFR and VEGFR-2 signaling cascades.
Potential Antimicrobial and Antifungal Activity
The 1,2,4-triazole moiety is a cornerstone of many successful antimicrobial and antifungal drugs.[3][4][5] For instance, fluconazole, itraconazole, and voriconazole are widely used antifungal agents built around a triazole core.[3][4] The diverse pharmacological activities of 1,2,4-triazoles also extend to antibacterial, antiviral, and antituberculosis properties.[3][5]
Quantitative Data on Related Triazole Compounds
The following table presents the minimum inhibitory concentration (MIC) of various triazole derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Triazole Derivative 1 | S. aureus | - | Amoxicillin | 8 | [6] |
| Triazole Derivative 2 | E. coli | - | Amoxicillin | 8 | [6] |
| Triazole Derivative 3 | C. albicans | - | Ketoconazole | - | [6] |
| Triazole Derivative 4 | A. niger | - | Ketoconazole | - | [6] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation.[1]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
General Workflow for Synthesis and Biological Evaluation
The development of novel therapeutic agents typically follows a structured workflow from synthesis to biological characterization.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the methoxy-substituted aniline core suggests a potential for anticancer activity through the inhibition of key oncogenic kinases like EGFR and VEGFR-2. Furthermore, the integral 1,2,4-triazole moiety points towards possible antimicrobial and antifungal properties. The data and protocols presented in this guide offer a foundational framework for initiating the synthesis, characterization, and biological evaluation of this promising compound. Further research is warranted to elucidate its specific biological profile and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of the novel compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Based on structural similarities to known pharmaceutical intermediates, this document posits that the primary therapeutic target of this compound is Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a critical mediator in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). Selective inhibition of TYK2 presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide provides a comprehensive overview of the TYK2 signaling pathway, the proposed mechanism of action for this compound as a TYK2 inhibitor, detailed experimental protocols for its characterization, and a framework for interpreting potential quantitative data.
Introduction: The Rationale for TYK2 as a Therapeutic Target
The compound this compound shares significant structural homology with 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key intermediate in the synthesis of Deucravacitinib. Deucravacitinib is a first-in-class, orally administered, selective allosteric inhibitor of TYK2 approved for the treatment of moderate-to-severe plaque psoriasis. This structural relationship strongly suggests that this compound is being investigated for its potential to selectively inhibit TYK2.
TYK2 is an intracellular enzyme that plays a pivotal role in the signal transduction of cytokines implicated in various immune-mediated diseases.[1][2] By selectively targeting TYK2, it is possible to modulate downstream inflammatory cascades while avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[3][4]
The TYK2 Signaling Pathway and Proposed Mechanism of Action
TYK2, in partnership with other JAK family members (primarily JAK1 or JAK2), associates with the intracellular domains of cytokine receptors. Upon cytokine binding (e.g., IL-12, IL-23, or Type I IFNs), the receptor-associated JAKs are brought into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, which drives inflammatory responses.[5][6]
Deucravacitinib functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain.[3][7] This binding stabilizes an auto-inhibitory conformation of TYK2, preventing its activation. It is hypothesized that this compound acts via a similar allosteric mechanism.
Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, this section provides a template for how such data would be presented. The tables below are populated with hypothetical values for illustrative purposes, based on typical data for selective TYK2 inhibitors.
Table 1: In Vitro Biochemical Assays
| Assay Type | Target | Parameter | Hypothetical Value |
| Binding Assay | TYK2 (JH2 Domain) | Ki | 0.5 nM |
| Kinase Activity Assay | TYK2 | IC50 | 1.2 nM |
| Kinase Activity Assay | JAK1 | IC50 | > 10,000 nM |
| Kinase Activity Assay | JAK2 | IC50 | > 10,000 nM |
| Kinase Activity Assay | JAK3 | IC50 | > 10,000 nM |
Table 2: Cellular Assays
| Assay Type | Cell Line | Stimulant | Endpoint | Parameter | Hypothetical Value |
| STAT Phosphorylation | Human T-cells | IL-12 | pSTAT4 | IC50 | 15 nM |
| STAT Phosphorylation | Human T-cells | IL-23 | pSTAT3 | IC50 | 20 nM |
| STAT Phosphorylation | PBMC | IFN-α | pSTAT1 | IC50 | 10 nM |
| Cytokine Release | Human Whole Blood | IL-12 | IFN-γ | IC50 | 30 nM |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize selective TYK2 inhibitors.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of the test compound to the TYK2 pseudokinase (JH2) domain.
-
Objective: To determine the binding affinity (Ki) of this compound for the TYK2 JH2 domain.
-
Materials:
-
Recombinant human TYK2 protein (with an epitope tag, e.g., GST or His).
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
Test compound (this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a solution of TYK2 protein and Europium-labeled antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor™ tracer in assay buffer.
-
In a 384-well plate, add 2 µL of serially diluted test compound.
-
Add 4 µL of the TYK2/antibody solution to each well.
-
Add 4 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Protocol 2: ADP-Glo™ Kinase Activity Assay
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TYK2, JAK1, JAK2, and JAK3.
-
Materials:
-
Active recombinant kinase (TYK2, JAK1, JAK2, JAK3).
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).
-
ATP.
-
Test compound serially diluted in DMSO.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well microplates.
-
Luminometer.
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding the test compound, kinase, and substrate in assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to calculate the IC50.
-
Protocol 3: Cellular Phospho-STAT Assay (Human Whole Blood)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a physiologically relevant matrix.
-
Objective: To determine the cellular potency (IC50) of this compound in inhibiting TYK2-mediated signaling pathways.
-
Materials:
-
Fresh human whole blood from healthy donors (heparinized).
-
Test compound serially diluted in DMSO.
-
Cytokine stimulants (e.g., IL-12, IFN-α).
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT1).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate whole blood with serial dilutions of the test compound for 1 hour at 37°C.
-
Stimulate the blood with a pre-determined concentration of cytokine (e.g., IL-12 for pSTAT4) for 15-30 minutes at 37°C.
-
Immediately fix the cells by adding Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.
-
Wash the cells with stain buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the anti-phospho-STAT antibody for 60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in stain buffer.
-
Acquire data on a flow cytometer, gating on the lymphocyte population.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal and plot against compound concentration to calculate the IC50.
-
Conclusion
Based on strong structural evidence, this compound is a promising candidate for a selective TYK2 inhibitor. By allosterically targeting the pseudokinase domain of TYK2, this compound has the potential to modulate the pro-inflammatory signaling of key cytokines involved in a variety of autoimmune and inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive in vitro and cellular characterization of this and other novel TYK2 inhibitors. The successful development of such compounds could offer a valuable therapeutic option for patients with immune-mediated diseases.
References
- 1. WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biogen patents new TYK2 inhibitors | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Research on the 2-Anilino-Triazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical scaffold exemplified by CAS number 936074-56-5, 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, represents a core structure of significant interest in contemporary drug discovery and development. While public domain research specifically detailing this exact molecule is limited, its structural motifs are integral to a class of compounds with broad biological activities. Notably, a closely related analogue, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, serves as a key intermediate in the synthesis of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor.[1][2][3][4] This guide will, therefore, focus on the research context of this analogous compound to provide a comprehensive technical overview of the core's potential applications, synthesis, and biological significance.
The 1,2,4-triazole moiety is a well-established pharmacophore known to impart a range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[5] The linkage of this heterocycle to a substituted aniline ring creates a versatile scaffold for targeting various biological macromolecules, particularly protein kinases.
Core Compound Profile
| CAS Number | 936074-56-5 |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₀N₄O |
| Molecular Weight | 190.21 g/mol |
| Structure | |
| Analogous Intermediate | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline |
| Therapeutic Class (Analogues) | Tyrosine Kinase 2 (TYK2) Inhibitors |
Synthesis and Experimental Protocols
General Synthesis of the 2-Anilino-Triazole Core
A plausible synthetic route to the 2-anilino-triazole core involves the construction of the triazole ring followed by its coupling to the aniline moiety. A representative, though not specific, protocol is outlined below.
Experimental Protocol: Synthesis of a 2-Anilino-Triazole Analogue
-
Step 1: Formation of an Amidrazone. A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then treated with hydrazine hydrate in a suitable solvent like dichloromethane at 0°C to yield the acyl hydrazide. Subsequent reaction with phosphorus oxychloride and a primary amine affords the corresponding N-substituted amidrazone.
-
Step 2: Triazole Ring Formation. The amidrazone is cyclized to form the 1,2,4-triazole ring. This can be achieved by heating the amidrazone with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst.
-
Step 3: Coupling to the Aniline Moiety. The substituted triazole is then coupled to a suitably functionalized aniline derivative. This can be accomplished through various cross-coupling reactions, such as the Buchwald-Hartwig amination, using a palladium catalyst and a suitable ligand.
-
Step 4: Final Modification and Purification. Further chemical modifications may be performed on the coupled product to arrive at the target molecule. The final compound is purified using column chromatography on silica gel.
Biological Activity and Mechanism of Action
The primary therapeutic relevance of the 2-anilino-triazole core, as suggested by its analogue's role in Deucravacitinib, lies in the inhibition of Tyrosine Kinase 2 (TYK2). TYK2 is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][6][7]
TYK2 Signaling Pathway and Inhibition
Deucravacitinib, and by extension, compounds containing the 2-anilino-triazole core, act as allosteric inhibitors of TYK2.[1][7] They bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain.[6][7][8] This allosteric inhibition locks the kinase in an inactive conformation, preventing its activation and downstream signaling. This selectivity for the JH2 domain of TYK2 over other JAK family members is a key feature, potentially leading to a more favorable safety profile compared to non-selective JAK inhibitors.[1]
The inhibition of TYK2 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes.
Quantitative Data
While specific quantitative data for CAS 936074-56-5 is not available, the following table presents data for the approved TYK2 inhibitor, Deucravacitinib, which contains a similar core structure. This data is provided for context and to illustrate the potential potency of this class of compounds.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Deucravacitinib | TYK2 (JH2 Domain) | Binding Affinity | 1.0 | [9] |
| Deucravacitinib | IL-23 stimulated STAT3 phosphorylation | Cellular Assay | 3.2 | [8] |
| Deucravacitinib | IFNα stimulated STAT3 phosphorylation | Cellular Assay | 5.4 | [8] |
Conclusion
The 2-anilino-triazole scaffold, represented by CAS number 936074-56-5, is a promising core structure for the development of targeted therapies. The demonstrated success of the closely related compound, Deucravacitinib, as a selective allosteric inhibitor of TYK2 highlights the potential of this chemical class in treating autoimmune and inflammatory diseases. Future research focused on the synthesis and biological evaluation of a broader range of analogues based on this core could lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The detailed synthetic protocols and understanding of the mechanism of action provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical scaffold.
References
- 1. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]
- 3. A Novel Synthetic Method of the Intermediate of Deucravacitinib [cjph.com.cn]
- 4. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - Du - Current Medicinal Chemistry [edgccjournal.org]
- 7. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
A Technical Guide on the Prospective In Vitro Evaluation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly accessible literature does not contain specific preliminary in vitro studies, quantitative biological data, or established signaling pathways for the compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This guide, therefore, provides a framework for the initial biological evaluation of this molecule based on methodologies commonly applied to analogous compounds containing 1,2,4-triazole and aniline moieties.
Introduction
The compound this compound integrates two key pharmacophores: a methoxy-substituted aniline ring and a 1,2,4-triazole ring. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anticonvulsant properties.[1][2] Similarly, substituted anilines are prevalent in a multitude of clinically approved drugs. The unique combination of these structural features in this compound makes it a candidate of interest for biological screening.
This document outlines a prospective approach for the preliminary in vitro characterization of this compound, focusing on a foundational cytotoxicity assessment.
Conceptual Framework for Preliminary In Vitro Screening
The initial evaluation of a novel chemical entity such as this compound typically follows a structured workflow. This process begins with the synthesis and purification of the compound, followed by a series of in vitro assays to determine its biological activity and preliminary safety profile. A generalized workflow is depicted below.
Caption: Conceptual workflow for the initial in vitro evaluation of a novel compound.
Experimental Protocols: Cytotoxicity Assessment
A primary step in evaluating a new compound with potential anticancer activity is to assess its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3]
Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.[3]
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations for testing.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. A vehicle control group (medium with the same concentration of DMSO) and a negative control group (untreated cells) are included.[3]
3. Incubation:
-
The plates are incubated for a standard period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[3]
4. MTT Addition and Formazan Solubilization:
-
Following incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[3]
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Data Presentation
While no specific quantitative data is available for this compound, the results from the aforementioned MTT assay would be summarized in a table for clear comparison of its cytotoxic effects across different cell lines. An example of how such data would be presented is shown below.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Normal Fibroblasts |
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin (Positive Control) | Value | Value | Value | Value |
TBD: To be determined through experimental studies.
Prospective Signaling Pathway Analysis
Should preliminary studies indicate significant cytotoxic activity, further investigation into the compound's mechanism of action would be warranted. Based on the activities of analogous 4-anilino-quinoline and 2-anilino-quinazoline derivatives, potential mechanisms could involve the inhibition of protein kinases.[4][5] For instance, many anticancer agents containing the anilino-quinazoline scaffold are known to target the ATP-binding site of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
A logical next step would be to perform kinase inhibition assays and cellular assays to probe effects on specific signaling pathways. A potential, though purely hypothetical, signaling pathway that could be investigated is depicted below.
Caption: Hypothetical signaling pathway potentially modulated by the test compound.
Conclusion
While this compound remains an uncharacterized molecule in the public domain, its chemical structure suggests potential for biological activity. The experimental protocols and conceptual frameworks presented in this guide provide a clear and structured path for its initial in vitro evaluation. The primary steps should involve cytotoxicity screening against a panel of cancer cell lines, followed by more in-depth mechanistic studies if promising activity is identified. Such a systematic approach is fundamental in the early stages of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Introduction
These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The protocols are designed for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of this and structurally related compounds. The methods detailed below are based on established analytical techniques for aromatic amines and triazole derivatives, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 936074-56-5 | [1] |
| Molecular Formula | C₉H₁₀N₄O | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| IUPAC Name | 5-methoxy-2-(4H-1,2,4-triazol-4-yl)aniline | N/A |
| Appearance | Solid (predicted) | N/A |
General Analytical Workflow
The comprehensive analysis of a newly synthesized compound such as this compound follows a structured workflow. This process ensures the compound's identity, purity, and structure are unequivocally confirmed before its use in further research or development stages.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for determining the purity of aromatic amines and related pharmaceutical compounds.[3][4][5][6] This method separates the target analyte from synthesis-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The protocol below is a general starting point that can be optimized for this compound.
Quantitative Data Summary (Hypothetical) The following table illustrates how data for the main compound and potential impurities would be presented.
| Compound ID | Retention Time (min) | Area (%) |
| Analyte | 5.8 | 99.5 |
| Impurity A | 3.2 | 0.2 |
| Impurity B | 7.1 | 0.3 |
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a diluent (e.g., 50:50 Acetonitrile:Water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
Application Note: LC-MS/MS provides exceptional sensitivity and selectivity for the identification and quantification of organic molecules.[7][8][9][10] This technique is ideal for confirming the molecular weight of this compound and for detecting any trace-level impurities that may not be visible by UV detection. The method is particularly useful for analyzing complex matrices.[7][9]
Quantitative Data Summary
| Parameter | Value |
| Precursor Ion [M+H]⁺ (m/z) | 191.09 |
| Major Product Ions (m/z) | To be determined experimentally |
| Linear Range (ng/mL) | 2.5 - 750 (Typical for similar compounds)[10] |
| Limit of Detection (LOD) | To be determined experimentally |
Experimental Protocol:
-
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Utilize the same column and mobile phase conditions as the HPLC-UV method for consistency, though faster gradients are possible with UHPLC systems.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions:
-
The precursor ion will be the protonated molecule [M+H]⁺ (m/z = 191.1).
-
Product ions must be determined by infusing a standard solution and performing a product ion scan. Collision energy should be optimized for each transition.
-
-
-
Sample Preparation:
-
Follow the same procedure as for HPLC analysis, but dilute to a lower concentration range (e.g., 1-1000 ng/mL) suitable for MS detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural assignment. Data for related aniline and triazole derivatives can be used to predict spectral features.[11][12][13][14][15][16]
Quantitative Data Summary (Predicted Chemical Shifts)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic-H | 6.5 - 8.0 | m | Protons on the aniline ring. |
| Triazole-H | 8.0 - 9.0 | s | Protons on the triazole ring. |
| NH₂-H | 3.5 - 5.0 | br s | Amine protons, exchangeable with D₂O. |
| OCH₃-H | 3.8 - 4.0 | s | Methoxy group protons. |
| ¹³C NMR | |||
| Aromatic-C | 100 - 150 | ||
| Triazole-C | 140 - 160 | ||
| OCH₃-C | 55 - 60 |
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for triazole derivatives.[15]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (Optional): If structural assignment is complex, run 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to confirm connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18][19][20][21] The infrared spectrum provides a unique "fingerprint" of the compound, which is useful for confirming its identity and the presence of key structural motifs like N-H (amine), C=N (triazole), and C-O (ether) bonds.
Quantitative Data Summary (Characteristic Absorption Bands)
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=N Stretch (Triazole Ring) | 1600 - 1680 | Medium to Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium |
| C-O Stretch (Ether) | 1200 - 1275 (asymmetric) | Strong |
| 1000 - 1075 (symmetric) | Strong | |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
Experimental Protocol:
-
Instrumentation:
-
FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
-
Sample Preparation:
-
ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
The typical scanning range is 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
References
- 1. This compound | 936074-56-5 [chemicalbook.com]
- 2. 5-Methoxy-2-(triazol-1-yl)aniline | C9H10N4O | CID 84662582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. sciex.com [sciex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]
- 16. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijrpc.com [ijrpc.com]
- 19. researchgate.net [researchgate.net]
- 20. journalofbabylon.com [journalofbabylon.com]
- 21. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the HPLC Purification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the purification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the separation of aromatic amines and triazole-containing compounds, ensuring a robust starting point for method development and optimization.
Introduction
This compound is a heterocyclic aromatic amine of interest in pharmaceutical research and development. The purity of such compounds is critical for their use in subsequent synthetic steps and for accurate biological evaluation. HPLC is a powerful technique for the purification of such molecules, offering high resolution and selectivity. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of the title compound.
Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have a longer retention time, while more polar compounds elute earlier. By using a gradient elution, the mobile phase composition is varied over time, allowing for the efficient separation of compounds with a range of polarities.
Data Presentation
The following tables summarize the key parameters for the proposed HPLC purification method for this compound.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size) |
| Vials | Appropriate volume autosampler vials with septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |
Table 2: Optimized HPLC Method Parameters (Hypothetical)
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column loading capacity) |
Experimental Protocols
This section provides a detailed step-by-step protocol for the HPLC purification of this compound.
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): To 999 mL of HPLC grade water, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas for at least 15 minutes.
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in the sample diluent (50:50 Acetonitrile:Water) to a suitable concentration (e.g., 5-10 mg/mL). The optimal concentration may need to be determined empirically based on the loading capacity of the selected column.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an appropriate autosampler vial to remove any particulate matter.
HPLC System Setup and Operation
-
System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.
-
Column Installation and Equilibration: Install the C18 preparative/semi-preparative column into the column oven.
-
Equilibrate the column with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) at the specified flow rate (4.0 mL/min) for at least 30 minutes, or until a stable baseline is observed on the detector.
-
Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 2. It is recommended to include a blank injection (sample diluent) before the sample injections to ensure the system is clean and to identify any potential carryover.
-
Sample Injection: Place the sample vial in the autosampler and initiate the purification run.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of interest into appropriately labeled collection tubes or vessels. The collection window should be set based on the retention time of the target compound, which should be determined from an initial analytical scale injection if possible.
Post-Purification Processing
-
Purity Analysis: Analyze an aliquot of the collected fraction(s) using an analytical HPLC method to confirm the purity of the isolated compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the HPLC purification process.
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship for developing the HPLC purification method.
Application Notes and Protocols for the Analysis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, this document presents predicted spectral data based on analogous structures and established principles, alongside comprehensive protocols for its analysis.
Predicted Analytical Data
The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on the analysis of similar substituted anilines and triazole-containing compounds.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Triazole-H | 8.5 - 9.0 | Singlet (s) | - | 2H |
| Aniline-H6 | 7.2 - 7.4 | Doublet (d) | ~2.5 | 1H |
| Aniline-H4 | 7.0 - 7.2 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |
| Aniline-H3 | 6.8 - 7.0 | Doublet (d) | ~8.5 | 1H |
| Aniline-NH₂ | 5.0 - 5.5 | Broad Singlet (br s) | - | 2H |
| Methoxy-H | 3.8 - 4.0 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Triazole-C | 140 - 145 |
| Aniline-C2 (C-OCH₃) | 148 - 152 |
| Aniline-C1 (C-NH₂) | 140 - 145 |
| Aniline-C5 (C-Triazole) | 130 - 135 |
| Aniline-C3 | 115 - 120 |
| Aniline-C4 | 118 - 123 |
| Aniline-C6 | 110 - 115 |
| Methoxy-C | 55 - 60 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted m/z | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ Exact Mass: C₉H₁₁N₄O⁺ | Molecular ion peak (protonated) |
| Low-Resolution MS (LRMS) | [M+H]⁺ ~191.09 | Molecular ion peak (protonated) |
| Major Fragments | Predicted fragments may arise from the loss of the methoxy group, cleavage of the triazole ring, or loss of the amino group. | Structural fragments |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve optimal magnetic field homogeneity.[3]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone system or coupled with a liquid chromatograph (LC-MS).[4]
Materials:
-
This compound sample
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for promoting ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters. Typical starting conditions for positive ion mode are: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 600-800 L/hr, and a source temperature of 120-150°C.
-
-
Data Acquisition:
-
Direct Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire data over a relevant m/z range (e.g., 50-500 Da).
-
LC-MS: If chromatographic separation is desired, inject the sample onto a suitable LC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The mass spectrometer will acquire data as the compound elutes from the column.[6]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. For high-resolution data, calculate the elemental composition to confirm the molecular formula.
Visualizations
The following diagrams illustrate the logical workflow for the analysis and the structural relationships of the target compound.
Caption: Workflow for the structural analysis.
Caption: Key ¹H NMR correlations.
References
Application Notes and Protocols for Assessing the Biological Activity of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline integrates two key pharmacophores: an aniline moiety and a 1,2,4-triazole ring. Aniline derivatives are well-established scaffolds in medicinal chemistry, known for their role in the development of kinase inhibitors, while 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer properties.[1][2][3] This structural combination suggests that this compound may act as a kinase inhibitor, a class of targeted therapeutics pivotal in oncology.
The c-MET receptor tyrosine kinase, a proto-oncogene, is a key target in cancer therapy due to its role in cell proliferation, migration, and survival.[4][5] Its dysregulation is implicated in numerous human cancers.[4] Many small molecule c-MET inhibitors feature anilino- or quinazoline-based structures. Given the structural elements of this compound, it is a candidate for c-MET inhibition.
These application notes provide detailed protocols for a primary biochemical assay to determine the direct inhibitory effect of the compound on c-MET kinase activity and a secondary cell-based assay to assess its impact on the viability of cancer cells with activated c-MET signaling.
Section 1: Biochemical c-MET Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity.[4] The assay measures the phosphorylation of a substrate peptide by the c-MET kinase. Inhibition of the kinase by a compound like this compound results in a decreased FRET signal.
Experimental Protocol: c-MET TR-FRET Assay
Materials and Reagents:
-
Recombinant human c-MET kinase (active)
-
ULight™-labeled peptide substrate (e.g., ULight™-poly GT)
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
ATP
-
Kinase Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Stop Solution (e.g., EDTA)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)[4]
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these solutions in Kinase Reaction Buffer to a 4x final concentration.
-
Enzyme Preparation: Dilute the active c-MET kinase in Kinase Reaction Buffer to a 4x working concentration (e.g., 4 nM for a final concentration of 1 nM).[4] The optimal concentration should be determined empirically.
-
Assay Plate Setup:
-
Add 5 µL of the 4x diluted test compound or control (Staurosporine, DMSO) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 4x c-MET kinase solution to all wells except the "no enzyme" negative control wells. Add 5 µL of Kinase Reaction Buffer to the negative control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation: Prepare a 2x substrate/ATP solution in Kinase Reaction Buffer containing ULight™-poly GT substrate (e.g., 100 nM) and ATP (e.g., 20 µM). Add 10 µL of this solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop Solution containing the Eu-labeled anti-phospho-antibody. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
Data Presentation: c-MET Inhibition
The inhibitory activity is quantified by calculating the IC₅₀ value, which is the concentration of the compound that results in 50% inhibition of c-MET kinase activity.
| Compound | c-MET IC₅₀ (nM) | Notes |
| This compound | To be determined | Test Compound |
| Staurosporine | ~25 | Potent, non-selective protein kinase inhibitor.[4] |
| INCB28060 | 0.13 | Potent and selective c-MET inhibitor.[6] |
Experimental Workflow
Caption: Workflow for the c-MET TR-FRET biochemical assay.
Section 2: Cell-Based Proliferation Assay
This protocol outlines the use of an MTT or MTS assay to evaluate the effect of this compound on the proliferation and viability of a c-MET-dependent cancer cell line (e.g., SNU-5 human gastric cancer cells, which have amplified c-MET).[6]
Experimental Protocol: Cell Viability (MTS) Assay
Materials and Reagents:
-
SNU-5 human gastric cancer cell line
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics
-
96-well clear-bottom cell culture plates
-
This compound (test compound)
-
Positive control inhibitor (e.g., INCB28060)
-
DMSO (vehicle control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance)
Procedure:
-
Cell Plating: Seed SNU-5 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[1] Include vehicle-only (DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.[1][6]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Express the results as a percentage of the vehicle-treated control cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Antiproliferative Activity
| Compound | Cell Line | GI₅₀ (nM) | Notes |
| This compound | SNU-5 | To be determined | Test Compound |
| INCB28060 | SNU-5 | ~1 | Potent c-MET inhibitor.[6] |
c-MET Signaling Pathway and Inhibition
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-MET, induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[4] Inhibitors like this compound are hypothesized to block the ATP-binding site of the c-MET kinase domain, thereby preventing phosphorylation and subsequent signal transduction.
Caption: The c-MET signaling pathway and its inhibition.
Conclusion
The provided protocols offer a structured approach to evaluate the potential of this compound as a c-MET kinase inhibitor. The biochemical assay will determine its direct inhibitory potency, while the cell-based assay will provide insights into its antiproliferative effects in a relevant cancer cell model. Positive results from these assays would warrant further investigation, including selectivity profiling against other kinases and in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the In Vitro Evaluation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general guideline for the in vitro evaluation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a novel compound with potential therapeutic applications. Limited public data exists for this specific molecule. Therefore, the methodologies and hypothetical data presented are based on established protocols for analogous 1,2,4-triazole derivatives and general cytotoxicity testing.[1][2] Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.
Introduction
The 1,2,4-triazole scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including anticancer properties.[2] This document outlines a series of experimental protocols to characterize the cytotoxic and potential mechanistic properties of this compound in cell culture. The described assays will enable the determination of its inhibitory concentration, its effect on cell viability, and potential induction of apoptosis.
Data Presentation
Table 1: Hypothetical Cytotoxic Activity of this compound in Various Cancer Cell Lines
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines after a 48-hour treatment period. Lower IC50 values are indicative of higher cytotoxic potency.[2]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colon Carcinoma | 10.5 |
| HeLa | Cervical Adenocarcinoma | 35.1 |
| B16F10 | Murine Melanoma | 8.7 |
Note: This data is illustrative and not based on published experimental results for this specific compound.
Experimental Protocols
Cell Culture and Compound Preparation
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[2]
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
Cultured cancer cells
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight in the incubator.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases involved in the apoptotic pathway. Some triazole derivatives have been shown to induce apoptosis through caspase activation.[1]
Materials:
-
Cultured cancer cells
-
6-well plates
-
This compound working solutions
-
Lysis buffer
-
Caspase-3/7, -8, and -9 colorimetric or fluorometric assay kits
-
Microplate reader
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 hours.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase assay kit.
-
Perform the caspase activity assay according to the kit's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for apoptosis induction by this compound.
References
Application Notes and Protocols: Synthesis and Screening of 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives
Introduction
The 1,2,4-triazole nucleus is a crucial five-membered heterocyclic scaffold renowned for its diverse and significant pharmacological activities.[1][2] Compounds incorporating this moiety have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3] The versatility of the triazole ring allows for the introduction of various substituents, enabling the fine-tuning of biological activity and the development of potent drug candidates.[2] This document provides detailed protocols for the synthesis of novel 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives and subsequent screening for potential anticancer and antimicrobial activities. These protocols are intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and drug discovery.
Section 1: Synthesis of this compound Derivatives
A multi-step synthetic strategy is proposed, starting from commercially available reagents to construct the core aniline-triazole scaffold, followed by derivatization.
Synthetic Workflow
The overall synthetic pathway involves the nitration of 2-methoxyaniline, followed by formylation and cyclization to form the triazole ring, and subsequent reduction of the nitro group to yield the target aniline scaffold. This scaffold can then be further derivatized.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
-
Step 1: Synthesis of 1-Methoxy-2-nitro-4-aminobenzene
-
Dissolve 2-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a mixture of nitric acid (1.0 eq) and sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Synthesis of N'-(4-methoxy-3-nitrophenyl)formamide
-
Reflux a mixture of 1-methoxy-2-nitro-4-aminobenzene (1.0 eq) and an excess of formic acid for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Filter the solid product, wash thoroughly with water, and recrystallize from ethanol.
-
-
Step 3: Synthesis of 4-(4-methoxy-3-nitrophenyl)-4H-1,2,4-triazole
-
Heat a mixture of N'-(4-methoxy-3-nitrophenyl)formamide (1.0 eq) and formohydrazide (1.1 eq) at 150-160°C for 4 hours.
-
Cool the reaction mass and treat with a 10% sodium hydroxide solution to remove any unreacted starting material.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or ethyl acetate.
-
-
Step 4: Synthesis of this compound
-
To a solution of 4-(4-methoxy-3-nitrophenyl)-4H-1,2,4-triazole (1.0 eq) in ethanol, add ammonium chloride (2.0 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Filter the hot reaction mixture through a celite bed and wash the residue with hot ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography (Silica gel, Ethyl acetate:Hexane).
-
Protocol 2: Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a substituted aromatic aldehyde (1.0 eq) and a few drops of glacial acetic acid as a catalyst.[4]
-
Reflux the mixture for 6-8 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to yield the Schiff base derivative.
Characterization and Data
The synthesized compounds should be characterized by standard spectroscopic methods. The following table summarizes expected data for the core scaffold and a representative derivative.
| Compound ID | Structure | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| Core Scaffold | This compound | 65-75 | 145-147 | 8.31 (s, 2H, Triazole-H), 6.8-7.2 (m, 3H, Ar-H), 5.15 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) | 204.23 [M+] |
| Derivative 1 | Schiff base with 4-chlorobenzaldehyde | 80-90 | 210-212 | 8.55 (s, 1H, N=CH), 8.33 (s, 2H, Triazole-H), 7.0-7.9 (m, 7H, Ar-H), 3.88 (s, 3H, OCH₃) | 326.77 [M+] |
Section 2: Screening Protocols for Biological Activity
Following synthesis and characterization, the derivatives are screened for potential pharmacological activities.
Screening Strategy Workflow
A hierarchical approach is employed, starting with broad in vitro screening, followed by more specific assays for promising candidates ("hits").
Caption: Hierarchical workflow for the biological screening of synthesized derivatives.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized compounds against human cancer cell lines, such as a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402).[5]
-
Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay measures cell viability.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
-
Materials: 96-well plates, cancer cell lines, DMEM/RPMI media, Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubate for 48 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)
This method is used for preliminary screening of antimicrobial activity against various bacterial and fungal strains.[1]
-
Principle: The test compound diffuses from a paper disk into an agar medium inoculated with a specific microorganism. The antimicrobial activity is indicated by a clear zone of inhibition around the disk.
-
Materials: Petri dishes, Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi), sterile paper disks, standard antibiotic/antifungal disks, bacterial and fungal strains.
-
Procedure:
-
Inoculation: Prepare a standardized microbial inoculum and uniformly spread it over the surface of the agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Protocol 5: In Silico Screening (Molecular Docking)
Molecular docking can predict the binding affinity and interaction of a ligand with the active site of a target protein, providing insights into its potential mechanism of action.[6][7] For anticancer screening, a common target is the Epidermal Growth Factor Receptor (EGFR).[3][7]
Caption: General workflow for a molecular docking study.
-
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the synthesized derivative and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to place the ligand into the defined active site of the protein. The program will generate multiple binding poses.
-
Analysis: Analyze the results based on binding energy scores (a lower score indicates better binding affinity) and visualize the interactions (e.g., hydrogen bonds, π-stacking) between the ligand and the protein's active site residues.[7]
-
Section 3: Data Presentation
Quantitative results from the screening assays should be compiled for clear comparison.
Table 2: In Vitro Anticancer Activity of Derivatives
| Compound ID | IC50 (µM) vs. A549 | IC50 (µM) vs. Bel7402 | IC50 (µM) vs. MCF-7 |
| Derivative 1 | 15.5 | 22.1 | 18.4 |
| Derivative 2 | 8.2 | 11.5 | 9.7 |
| Cisplatin (Std.) | 5.1 | 7.3 | 6.8 |
Table 3: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Derivative 1 | 14 | 11 | 12 |
| Derivative 2 | 18 | 15 | 16 |
| Streptomycin (Std.) | 22 | 20 | N/A |
| Fluconazole (Std.) | N/A | N/A | 19 |
Table 4: Molecular Docking Results against EGFR
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.9 | Met793, Leu718, Cys797 |
| Derivative 2 | -9.8 | Met793, Gly796, Leu844 |
| Gefitinib (Std.) | -10.2 | Met793, Lys745, Cys797 |
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. ijmtlm.org [ijmtlm.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 7. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Application Notes and Protocols for 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline in Drug Discovery
Disclaimer: Direct experimental data and applications for 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline in drug discovery are limited in publicly available literature. The following application notes and protocols are based on the well-established roles of the constituent 2-methoxyaniline and 1,2,4-triazole scaffolds in medicinal chemistry and provide a framework for its potential evaluation as a drug discovery building block.
Introduction: The Potential of the Anilino-Triazole Scaffold
The molecule this compound combines two privileged fragments in medicinal chemistry: a substituted aniline and a 1,2,4-triazole ring. This unique combination suggests potential applications across various therapeutic areas, particularly in oncology and infectious diseases.
-
1,2,4-Triazole Moiety: This heterocyclic ring is a cornerstone of many clinically successful drugs.[1][2] Its utility stems from its metabolic stability, ability to act as a hydrogen bond donor and acceptor, and its capacity to serve as a rigid scaffold to orient other functional groups for optimal target engagement.[1][3][4] The 1,2,4-triazole nucleus is found in drugs with a wide range of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][5][6]
-
2-Methoxyaniline Moiety: The substituted aniline core is a common feature in many kinase inhibitors. The methoxy and amino groups can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases. The substitution pattern on the aniline ring plays a critical role in determining the potency and selectivity of such inhibitors.
Given these characteristics, this compound represents a valuable starting point for the design and synthesis of novel bioactive compounds.
Potential Therapeutic Applications and Rationale
The structural features of this compound make it an attractive candidate for exploration in several therapeutic areas:
-
Kinase Inhibition: The anilino-pyrimidine and related scaffolds are classic hinge-binding motifs in a multitude of kinase inhibitors. The aniline nitrogen can form a key hydrogen bond with the kinase hinge region, while the rest of the molecule extends into the ATP binding site. The 1,2,4-triazole moiety can be functionalized to target specific sub-pockets, thereby enhancing potency and selectivity. This scaffold could be explored for inhibitors of various kinase families, including but not limited to CDKs, EGFR, and c-Met.[1][7][8]
-
Anticancer Activity: By targeting kinases involved in cell cycle regulation and signaling pathways crucial for tumor growth, derivatives of this scaffold could exhibit potent anticancer properties. The 1,2,4-triazole ring itself is a component of numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[9][10][11][12]
-
Antimicrobial and Antifungal Activity: 1,2,4-triazole is famously a core component of azole antifungals like fluconazole and itraconazole, which inhibit the fungal enzyme lanosterol 14α-demethylase.[1] While the subject molecule's structure differs significantly, the presence of the triazole warrants investigation into its potential antimicrobial and antifungal properties.
Data Presentation: Bioactivity of Related Anilino-Triazole Analogs
While specific data for this compound is unavailable, the following tables summarize the biological activities of structurally related compounds to provide a benchmark for potential efficacy.
Table 1: Anticancer Activity of Anilino-Triazolopyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3d | HT-29 (Colon) | 0.008 | [11] |
| A549 (Lung) | 0.009 | [11] | |
| MCF-7 (Breast) | 0.011 | [11] | |
| 3h | HT-29 (Colon) | 0.007 | [11] |
| A549 (Lung) | 0.006 | [11] | |
| MCF-7 (Breast) | 0.008 | [11] | |
| 3f | HT-29 (Colon) | 0.012 | [11] |
| A549 (Lung) | 0.014 | [11] |
| | MCF-7 (Breast) | 0.015 |[11] |
Table 2: Kinase Inhibitory Activity of 1,2,4-Triazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 66 | c-Met | 0.24 | [1] |
| Compound 3b | CDK1 | 10 | [8] |
| CDK2 | 2 | [8] | |
| Compound 1 | Tankyrase 1/2 | - | [13] |
| G007-LK | Tankyrase 1/2 | - |[10][13] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound and its derivatives in a drug discovery setting.
A common route for synthesizing substituted anilino-triazoles involves the reaction of a suitable aniline with a triazole-containing electrophile, or vice versa. The following is a generalized protocol.
Protocol 4.1.1: Synthesis of N-substituted-2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives
-
Step 1: Activation of the Triazole Moiety (if necessary).
-
If the triazole is to be attached to a larger scaffold via the aniline nitrogen, the triazole itself might be part of a leaving group on a heterocyclic core (e.g., a chloro-pyrimidine).
-
-
Step 2: Nucleophilic Aromatic Substitution.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or DMF.
-
Add the electrophilic coupling partner (e.g., a 2-chloropyrimidine derivative, 1 equivalent).
-
Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to scavenge the acid byproduct.
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, potentially using microwave irradiation to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Step 3: Work-up and Purification.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent (e.g., diethyl ether or cold ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
-
Step 4: Characterization.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
This protocol describes a general method to assess the inhibitory activity of a test compound against a specific kinase.
Protocol 4.2.1: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in kinase buffer.
-
Prepare a solution of the kinase of interest in kinase buffer.
-
Prepare a solution of the Eu-labeled anti-tag antibody and a fluorescently labeled kinase tracer (e.g., Alexa Fluor™ 647-labeled) in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase solution to all wells.
-
Add the mixture of Eu-labeled antibody and tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol outlines a common method to determine the effect of a compound on the proliferation of cancer cells.
Protocol 4.3.1: MTT Assay
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the test compound.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and evaluation of novel hybrids between 4-anilinoquinazolines and substituted triazoles as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes for the In Vivo Formulation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
References
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Efficacy Testing of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline (Compound XYZ)
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive experimental framework for evaluating the efficacy of a novel investigational compound, 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, hereafter referred to as Compound XYZ. The following protocols are designed to test the hypothesis that Compound XYZ acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. The experimental design encompasses both in vitro characterization and in vivo validation using a tumor xenograft model.
Part 1: In Vitro Efficacy and Mechanism of Action
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of Compound XYZ on cancer cell lines with known PI3K/Akt/mTOR pathway activation.
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Culture: Culture human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a 10 mM stock solution of Compound XYZ in DMSO. Serially dilute the stock solution in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM. Replace the media in the wells with the media containing the different concentrations of Compound XYZ. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Table 1. IC50 Values of Compound XYZ in Cancer Cell Lines
| Cell Line | Pathway Status | Compound XYZ IC50 (µM) | Positive Control (GDC-0941) IC50 (µM) |
| MCF-7 (Breast Cancer) | PIK3CA Mutant | 1.25 | 0.08 |
| PC-3 (Prostate Cancer) | PTEN Null | 2.50 | 0.15 |
| HCT116 (Colon Cancer) | PIK3CA Mutant | 1.80 | 0.10 |
| A549 (Lung Cancer) | Wild-Type PTEN/PIK3CA | > 50 | 5.20 |
Target Engagement and Pathway Modulation
Objective: To confirm that Compound XYZ inhibits the PI3K/Akt/mTOR signaling pathway at the molecular level.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with Compound XYZ at 1x and 5x their IC50 value for 2 hours. Include vehicle control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Data Presentation: Table 2. Densitometry Analysis of Key Pathway Proteins
| Treatment | p-Akt/Total Akt Ratio (Fold Change) | p-S6/Total S6 Ratio (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| Compound XYZ (1x IC50) | 0.45 | 0.38 |
| Compound XYZ (5x IC50) | 0.12 | 0.09 |
| GDC-0941 (Positive Control) | 0.15 | 0.11 |
Part 2: In Vivo Efficacy Assessment
Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Compound XYZ in a relevant in vivo model.
Experimental Protocol: MCF-7 Xenograft Model
-
Animal Housing: Use 6-8 week old female athymic nude mice. House them in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Compound XYZ (e.g., 25 mg/kg, daily oral gavage)
-
Compound XYZ (e.g., 50 mg/kg, daily oral gavage)
-
Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection, twice weekly)
-
-
Dosing and Monitoring: Administer the treatments for 21 consecutive days. Measure tumor volume and body weight twice weekly. Tumor volume (mm³) = (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).
Data Presentation: Table 3. In Vivo Anti-Tumor Efficacy of Compound XYZ
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 175 ± 25 | 1250 ± 150 | 0 | +2.5 |
| Compound XYZ (25 mg/kg) | 180 ± 30 | 750 ± 110 | 40 | -1.5 |
| Compound XYZ (50 mg/kg) | 178 ± 28 | 450 ± 90 | 64 | -4.0 |
| Positive Control | 182 ± 26 | 350 ± 85 | 72 | -8.5 |
(Data are presented as mean ± SEM)
Part 3: Visualizations
Application Notes and Protocols for the Optimized Synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a proposed optimized synthetic route for 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry. The document includes detailed experimental protocols, quantitative data summarized in tables, and visualizations of the synthetic pathway and a relevant biological signaling pathway.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The unique structural and electronic properties of the 1,2,4-triazole ring allow it to participate in various biological interactions, making it an attractive target for the design of novel drug candidates. This document outlines a proposed three-step synthesis for this compound, a compound of interest for further investigation in drug discovery programs.
Proposed Synthetic Route
The proposed synthesis of this compound is a three-step process commencing with the nitration of 2-methoxyaniline, followed by the formation of the 1,2,4-triazole ring, and concluding with the reduction of the nitro group.
Caption: Proposed three-step synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-5-nitroaniline
This two-part procedure involves the protection of the aniline as an acetamide, followed by nitration and subsequent deprotection.
Part A: Acetylation of 2-Methoxyaniline
-
Materials: 2-Methoxyaniline, Acetic anhydride, Pyridine, Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve 2-methoxyaniline (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-methoxyphenyl)acetamide.
-
Part B: Nitration and Deprotection
-
Materials: N-(2-methoxyphenyl)acetamide, Concentrated H₂SO₄, Fuming HNO₃, Ice, 10% HCl, 10% NaOH.
-
Procedure:
-
Carefully add N-(2-methoxyphenyl)acetamide to concentrated H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise to the mixture, maintaining the temperature between 0-5°C.
-
Stir the reaction at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until a precipitate forms.
-
Filter the precipitate and wash with cold water to obtain N-(2-methoxy-5-nitrophenyl)acetamide.
-
Suspend the crude N-(2-methoxy-5-nitrophenyl)acetamide in 10% HCl and heat to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with 10% NaOH solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 2-methoxy-5-nitroaniline.
-
| Parameter | Value | Reference |
| Yield (Nitration) | 78-82% | [1] |
| Yield (Deprotection) | 73-97% | [1] |
| Reaction Time (Nitration) | 1-2 hours | [1] |
| Temperature (Nitration) | 0-5°C | [1] |
Step 2: Synthesis of 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole
This step involves the formation of the 1,2,4-triazole ring from the synthesized nitroaniline.
-
Materials: 2-Methoxy-5-nitroaniline, Formamide, Hydrazine hydrate, High-boiling point solvent (e.g., DMF or neat).
-
Procedure:
-
Combine 2-methoxy-5-nitroaniline (1.0 eq), formamide (excess, e.g., 10 eq), and a catalytic amount of hydrazine hydrate in a round-bottom flask.
-
Heat the mixture to reflux (typically 160-180°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 4-(2-methoxy-5-nitrophenyl)-4H-1,2,4-triazole.
-
| Parameter | Value | Reference |
| Yield | 60-70% (estimated based on similar reactions) | General triazole synthesis literature |
| Reaction Time | 4-6 hours | General triazole synthesis literature |
| Temperature | 160-180°C | General triazole synthesis literature |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an aniline.
-
Materials: 4-(2-Methoxy-5-nitrophenyl)-4H-1,2,4-triazole, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve 4-(2-methoxy-5-nitrophenyl)-4H-1,2,4-triazole (1.0 eq) in methanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10% w/w) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
| Parameter | Value | Reference |
| Yield | >90% (estimated based on similar reductions) | General nitro reduction literature |
| Reaction Time | 6-12 hours | General nitro reduction literature |
| Temperature | Room Temperature | General nitro reduction literature |
| Hydrogen Pressure | 1-4 atm | General nitro reduction literature |
Optimization of Synthetic Route
Several strategies can be employed to optimize the proposed synthetic route for improved yield, safety, and efficiency.
| Step | Optimization Strategy | Potential Advantages |
| 1. Nitration | Continuous-Flow Nitration: Perform the nitration in a microreactor system.[1] | Enhanced safety by minimizing the accumulation of hazardous nitrating agents, improved heat and mass transfer leading to better selectivity and higher yields, and potential for automated, scalable production. |
| 2. Triazole Formation | Microwave-Assisted Synthesis: Utilize microwave irradiation to accelerate the reaction. | Significantly reduced reaction times (minutes vs. hours), often leading to higher yields and cleaner reaction profiles. |
| 3. Nitro Reduction | Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst. | Avoids the need for a high-pressure hydrogenation setup, making the procedure more accessible and safer for standard laboratory settings. |
Biological Context: VEGFR-2 Signaling Pathway
1,2,4-Triazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of key signaling pathways involved in tumor growth and proliferation. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor survival and metastasis. Inhibition of VEGFR-2 can disrupt this process, thereby impeding tumor growth.
Caption: Overview of the VEGFR-2 signaling pathway and the potential point of inhibition by 1,2,4-triazole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield in Nitroarene Reduction
Q1: My nitroarene reduction to the corresponding aniline is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in nitroarene reductions are a frequent issue and can often be attributed to several factors including the choice of reducing agent, reaction conditions, and the nature of the substituents on the aromatic ring.[1][2]
Troubleshooting Steps:
-
Re-evaluate Your Reducing Agent: The choice of reductant is critical and its effectiveness can be substrate-dependent.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a very common and often high-yielding method.[3] However, it is not compatible with functional groups that can also be reduced, such as alkenes, alkynes, or some protecting groups. Additionally, aryl halides may undergo hydrodehalogenation.[3]
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust methods.[4][5] However, they require strongly acidic conditions which may not be suitable for acid-sensitive functional groups. The workup can also be cumbersome due to the formation of metal salts.
-
Transfer Hydrogenation (e.g., Fe/NH₄Cl, Formic Acid): These methods offer milder reaction conditions and can be more chemoselective, tolerating a wider range of functional groups.[1][6]
-
Hydride Reagents (e.g., LiAlH₄): While effective for aliphatic nitro compounds, lithium aluminum hydride is generally not recommended for aromatic nitro compounds as it can lead to the formation of azo compounds as byproducts.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: Some reductions are exothermic. Insufficient cooling can lead to side reactions. Conversely, some systems may require heating to proceed to completion.
-
Solvent: The choice of solvent can significantly impact the reaction. For catalytic hydrogenations, polar solvents like ethanol or ethyl acetate are common.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Incomplete reactions are a common source of low yields.
-
-
Consider Substituent Effects: The electronic nature of the substituents on the nitroarene can influence the ease of reduction.
Issue 2: Formation of Side Products and Tar
Q2: My reaction mixture is turning dark brown, and I am observing tar-like substances. What is causing this, and how can I prevent it?
A2: The formation of dark-colored mixtures and tars is often due to the oxidation of the aniline product or starting material, or polymerization side reactions.[9] Anilines, especially those with electron-donating groups, are susceptible to air oxidation.
Preventative Measures:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation by atmospheric oxygen.[9]
-
Purify Starting Materials: Ensure that the starting aniline or nitroarene is pure. Impurities can sometimes catalyze side reactions.
-
Protect the Amino Group: For reactions where the aniline is a starting material, protecting the amino group as an acetamide can make the ring less susceptible to oxidation and control its reactivity.[9][10] The protecting group can be removed in a subsequent step.
-
Control Temperature: Overheating can promote polymerization and degradation, leading to tar formation. Maintain careful temperature control throughout the reaction.
Issue 3: Challenges in Product Purification
Q3: I am having difficulty purifying my substituted aniline. It co-elutes with starting materials or byproducts during column chromatography. What purification strategies can I use?
A3: Purifying anilines can be challenging due to their basicity and polarity, which can lead to tailing on silica gel columns.[11]
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating basic anilines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[12] The aniline will be protonated to form a water-soluble ammonium salt and move into the aqueous phase.
-
Separate the aqueous layer and then basify it (e.g., with NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.
-
-
Column Chromatography Modifications:
-
Treated Silica: Use silica gel that has been treated with a small amount of a tertiary amine, like triethylamine (typically 0.5-1% in the eluent), to neutralize the acidic sites on the silica gel. This can significantly reduce tailing.[12]
-
Alumina: Basic or neutral alumina can be a better stationary phase than silica gel for purifying basic compounds like anilines.
-
-
Distillation: For anilines that are liquid at room temperature and thermally stable, distillation (vacuum or steam) can be an effective purification method.[13]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for synthesizing substituted anilines from aryl halides.[14][15] However, low yields can be a common problem.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Inactivity | Ensure the palladium precursor and phosphine ligand are of high quality and handled under an inert atmosphere to prevent degradation. Consider using a pre-formed palladium catalyst. |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial and substrate-dependent. Bulky, electron-rich ligands (e.g., XPhos, t-BuXPhos) are often effective, especially for less reactive aryl chlorides.[16] |
| Base Incompatibility | The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14][17] For some substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be required to minimize side reactions. |
| Solvent Effects | Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[14] |
| Ammonia Equivalent Issues | When synthesizing primary anilines, using ammonia directly can be challenging due to its tight binding to the palladium catalyst.[16] Consider using an ammonia equivalent like benzophenone imine or LHMDS, followed by hydrolysis.[16] |
| Side Reactions | A common side reaction is hydrodehalogenation, where the aryl halide is reduced. This can sometimes be minimized by adjusting the base or ligand.[9] |
Guide 2: Issues with Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, but it often requires harsh conditions.[18]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| High Reaction Temperatures | Traditionally, Ullmann reactions require high temperatures (>180 °C).[18] This can be problematic for sensitive substrates. Modern methods using specific ligands (e.g., diamines, phenanthrolines) can allow for lower reaction temperatures.[18] |
| Copper Source and Stoichiometry | Stoichiometric amounts of copper powder were historically used. Modern catalytic systems use sources like CuI with a ligand. The quality and activation of the copper source are important. |
| Solvent Choice | High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[18] |
| Substrate Reactivity | The reaction works best with electron-deficient aryl halides.[18] Aryl iodides are generally more reactive than aryl bromides or chlorides. |
| Ligand-Free System Issues | While some ligand-free systems exist, they may have a narrower substrate scope. If experiencing issues, the addition of a suitable ligand is a primary troubleshooting step.[19] |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitroarenes
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂, Pd/C | H₂ (balloon or higher pressure), Pd/C (5-10 mol%), RT, EtOH or EtOAc | High yield, clean reaction, easy product isolation.[3] | Reduces other functional groups (alkenes, Cbz, Bn), can cause dehalogenation.[3] |
| Fe, HCl/AcOH | Fe powder, acid, reflux | Inexpensive, effective for a wide range of substrates.[4] | Strongly acidic, difficult workup due to iron sludge. |
| SnCl₂·2H₂O | SnCl₂·2H₂O, EtOH, reflux | Milder than other metal/acid systems, good for chemoselective reductions. | Stoichiometric amounts of tin salts are produced. |
| Fe, NH₄Cl | Fe powder, NH₄Cl, EtOH/H₂O, reflux | Near-neutral conditions, good functional group tolerance.[1] | Can be slow, requires an excess of iron. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄, base, H₂O/DCM | Mild conditions, useful for sensitive substrates. | Can sometimes be low yielding. |
Experimental Protocols
Protocol 1: General Procedure for Nitroarene Reduction using Fe/NH₄Cl
This protocol describes a general method for the reduction of a substituted nitroarene to the corresponding aniline under neutral conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted nitroarene (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 mixture).
-
Addition of Reagents: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-5 eq) to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (usually 1-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The crude product can then be purified by acid-base extraction or column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Synthesize a Secondary Aniline
This protocol provides a general method for the palladium-catalyzed coupling of an aryl bromide with a primary amine.
-
Setup: To an oven-dried Schlenk tube or vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the aryl bromide (1.0 eq), the primary amine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction by TLC or GC/MS until the aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in aniline synthesis.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triazole Ring Formation
Welcome to the technical support center for triazole ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for robust and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiments in a question-and-answer format.
Issue: Low or No Product Yield
Q1: My CuAAC reaction has a very low or no yield. What are the first things I should check?
A1: When faced with a low-yielding "click" reaction, begin by investigating the most critical components: the copper catalyst, the reagents, and the reaction environment.
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen. Ensure you are using a fresh solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[1][2] It is also beneficial to cap reactions to minimize oxygen exposure.[3]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[2][4] Verify the purity of your reagents.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[2] A systematic optimization of these parameters is often necessary.
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity.[2] High concentrations (>0.2 M) of chloride ions can also compete for copper.[2][3]
A logical workflow for troubleshooting low yield is presented below.
Issue: Side Reactions and Impurities
Q2: I am observing multiple products in my reaction. What are the common side reactions and how can I minimize them?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, also known as Glaser coupling, which consumes your starting material.[2][5] Other potential side reactions include the reduction of the azide to an amine and reactions with free thiols in protein samples.[4][5]
-
To Minimize Glaser Coupling: Rigorously exclude oxygen from your reaction by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6] Ensure an adequate amount of a reducing agent is present to maintain copper in the Cu(I) state.[5]
-
To Prevent Azide Reduction: Use the minimum effective concentration of the reducing agent, as an excess can lead to the unwanted reduction of the azide.[4] Alternatively, a Cu(I) source can be used directly to eliminate the need for a reducing agent.[4]
-
To Avoid Thiol Reactions: If working with protein samples containing free cysteine residues, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reagent addition for a CuAAC reaction?
A1: A common and effective order of addition is to first mix the azide and alkyne components. In a separate tube, pre-mix the copper source (e.g., CuSO₄) and the ligand. Add the copper-ligand complex to the azide/alkyne mixture, and then initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7]
Q2: How do I choose the right ligand for my CuAAC reaction?
A2: The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[2] The ideal ligand depends on the specific application, particularly the solvent system and the nature of the substrates.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Provides very high reaction rates but has low water solubility and higher cytotoxicity, making it more suitable for organic synthesis.[8][9]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble and more biocompatible option, making it a good choice for bioconjugation in aqueous buffers.[8][10]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Exhibits very high catalytic activity and biocompatibility, often outperforming THPTA and TBTA in terms of reaction kinetics.[8][11]
Q3: Can I perform the CuAAC reaction in organic solvents?
A3: Yes, the CuAAC reaction is robust and can be performed in a wide range of solvents.[12] For poorly soluble substrates, co-solvents such as DMSO, DMF, or t-BuOH can be beneficial.[2] The choice of solvent can influence the reaction rate, and in some cases, the regioselectivity of the reaction.[13][14][15]
Q4: What are the best practices for purifying the triazole product?
A4: For small molecules, purification can often be achieved by column chromatography on silica gel, filtration, or extraction.[2][7] For bioconjugates, common purification techniques include size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.[5][7] It is often important to remove residual copper, which can be toxic to living systems, by using copper chelators like EDTA.[16]
Data Presentation
Table 1: Comparative Properties of Common CuAAC Accelerating Ligands
| Property | BTTAA | BTTES | THPTA | TBTA |
| Reaction Kinetics | Very High[8][9] | High[9] | Moderate[9] | Very High[8][9] |
| Biocompatibility | Very High[9] | Very High[9] | Moderate[9] | Low[9] |
| Cytotoxicity | Very Low[9] | Very Low[9] | Moderate[9] | High[9] |
| Water Solubility | Moderate[9] | High[9] | High[8][9] | Low[9] |
| Organic Solubility | Moderate[9] | Low[9] | Low[9] | Very High[9] |
Table 2: Recommended Starting Concentrations and Ratios for CuAAC Reaction Optimization
| Component | Recommended Range | Notes |
| Copper Source (e.g., CuSO₄) | 50 µM to 500 µM[1] | Higher concentrations may be needed for complex biological systems.[17] |
| Ligand:Copper Ratio | 1:1 to 5:1[1][2] | Higher ratios can be protective for sensitive substrates.[2] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM to 10 mM[1] | Should be prepared fresh. |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 1:5 or 5:1[1] | An excess of one reactant can drive the reaction to completion. |
| Temperature | Room Temperature to 37°C[1][2] | Higher temperatures can increase the rate but may affect biomolecule stability. |
| pH | 4-12 (robust range)[2][12] | pH ~7 is recommended for most bioconjugations.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol describes a general method for the in situ generation of the Cu(I) catalyst for the cycloaddition of an azide and a terminal alkyne.
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, t-BuOH/H₂O).[4]
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).[8][18]
-
Prepare a stock solution of a ligand (e.g., THPTA) in water (e.g., 200 mM).[4][18]
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).[8]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and azide starting materials in the chosen solvent system.
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Work-up and Purification:
Protocol 2: Bioconjugation of an Azide-Modified Biomolecule
This protocol is a general guideline for labeling biomolecules using the CuAAC reaction.[7]
-
Materials Preparation:
-
Dissolve the azide-modified biomolecule in a suitable non-chelating buffer (e.g., phosphate buffer, pH 7.4).[2]
-
Dissolve the alkyne-containing partner in a compatible solvent like DMSO or water.[2]
-
Prepare stock solutions of CuSO₄, a water-soluble ligand (e.g., THPTA), and sodium ascorbate as described in Protocol 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-biomolecule and the alkyne partner in the reaction buffer.
-
Add the premixed catalyst-ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.[7]
-
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. axispharm.com [axispharm.com]
Technical Support Center: Purification of Polar Aromatic Amines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of polar aromatic amines. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical solutions.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues encountered during the purification of polar aromatic amines.
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography
Question: My polar aromatic amine is showing significant peak tailing or is not eluting from my standard silica gel column. What can I do to improve the chromatography?
Answer: This is a prevalent issue caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface, which can lead to poor peak shape, irreversible binding, and sample loss.[1][2][3] Here are several effective strategies to resolve this:
-
Use of Mobile Phase Additives: The most common approach is to add a small amount of a basic modifier to the mobile phase. This neutralizes the acidic silanol groups, minimizing unwanted interactions.[2]
-
Alternative Stationary Phases: If mobile phase additives are insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, which shields the acidic silanols and provides a less interactive surface for basic compounds, often resulting in superior peak shape without the need for additives.[1][3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6][7]
-
-
Reversed-Phase Chromatography: Since the stationary phase (like C18) is non-polar, it is less likely to cause acid-catalyzed degradation and can prevent strong ionic interactions.[8]
Issue 2: Compound Elutes in the Solvent Front During Reversed-Phase Chromatography
Question: My polar aromatic amine shows poor retention and elutes with the solvent front on my C18 column. How can I improve its retention?
Answer: This is a common problem for highly polar compounds on traditional reversed-phase columns.[8] The following strategies can enhance retention:
-
High pH Mobile Phase: Polar aromatic amines are often basic. Using a mobile phase with a high pH (e.g., pH 10) deprotonates the amine, making it more hydrophobic and increasing its retention on the C18 column.[1][8][9] Ensure your column and HPLC system are compatible with high pH conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[8] It employs a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) containing a small amount of water.[8]
Issue 3: Low Recovery or Degradation of the Amine During Purification
Question: I am losing a significant amount of my polar aromatic amine during purification. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors, including irreversible adsorption or degradation on the stationary phase.[1][5]
-
Compound Degradation on Silica: Some amines are sensitive to the acidic nature of silica gel and may decompose on the column. Switching to a more inert stationary phase like amine-functionalized silica, alumina, or using reversed-phase chromatography can prevent this degradation.[8]
-
Irreversible Adsorption: The strong acid-base interaction between the amine and silica can lead to the compound permanently sticking to the column.[1][2] Using mobile phase additives or alternative stationary phases as described in "Issue 1" will mitigate this problem.
-
Volatilization: While less common for polar compounds, ensure that volatile amines are not lost during solvent evaporation by using appropriate temperature and pressure settings on a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: How can I effectively extract a polar aromatic amine from an aqueous solution? A1: A pH-based liquid-liquid extraction is a highly effective method. First, dissolve the mixture in a suitable organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will become protonated and move into the aqueous layer, leaving neutral and acidic impurities behind in the organic layer.[9][10] Next, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to neutralize the amine salt back to its freebase form. Finally, extract the neutral amine back into an organic solvent.[10]
Q2: I am struggling to crystallize my polar aromatic amine. What is the best approach? A2: Solvent selection is critical. For polar freebase amines, medium-polarity solvents like ethyl acetate or aprotic polar solvents like acetonitrile might be effective.[11] For highly polar amine salts (e.g., hydrochlorides), polar protic solvents such as ethanol, methanol, or water are typically required.[11][12] It's often necessary to use a solvent pair, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").
Q3: Can I use derivatization to simplify the purification of a very polar aromatic amine? A3: Yes, derivatization is an advanced but powerful technique. By reacting the amine with a suitable agent, its polarity can be significantly decreased, which dramatically improves extraction yields and chromatographic behavior.[13][14] For example, converting the amine to a less polar derivative can make it amenable to standard purification techniques.[14][15] Another common strategy is to protect the amine with a group like Boc (tert-butyloxycarbonyl), purify the less polar protected compound, and then deprotect it to yield the pure amine.[6][15]
Q4: My polar aromatic amine streaks badly on a TLC plate. How can I get a reliable Rf value? A4: Streaking on TLC plates is caused by the same acid-base interactions that cause tailing on a column.[6][16] To get a clean spot, prepare your developing chamber with a mobile phase containing a basic additive like 0.5-1% triethylamine or a few drops of ammonium hydroxide.[2][6] This will give you a more accurate Rf value and better predict the behavior on a column using the same modified eluent.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Aromatic Amine Purification
| Purification Method | Stationary Phase | Typical Mobile Phase | Purity (%) | Yield (%) | Comments | Citations |
| Standard Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate | < 85 | < 60 | Significant peak tailing and potential for low recovery due to strong interaction with silica. | [2] |
| Flash Chromatography with Additive | Silica Gel | DCM:MeOH with 0.5% TEA or NH₄OH | > 95 | 80-90 | Improved peak shape and resolution by neutralizing acidic silanols. | [1][2] |
| Amine-Functionalized Chromatography | Amine-Silica | Hexane:Ethyl Acetate | > 98 | > 90 | Excellent peak shape without requiring a basic additive; highly recommended for basic amines. | [2][3] |
| Reversed-Phase Chromatography (High pH) | C18 Silica | Acetonitrile/Water Gradient (pH 10) | > 98 | > 90 | Excellent for polar amines that are poorly retained at neutral or acidic pH. | [1][8] |
| HILIC | Silica or Diol | Acetonitrile/Aqueous Buffer Gradient | > 97 | > 85 | Ideal for very polar amines that have little to no retention in reversed-phase. | [8] |
Note: The data presented are representative and may vary depending on the specific polar aromatic amine and the nature of the impurities.
Table 2: Solvent Selection Guide for Crystallization of Aromatic Amines
| Solvent Class | Examples | Polarity | Typical Use Case for Aromatic Amines | Citations |
| Nonpolar | Hexane, Toluene | Low | Good for recrystallizing nonpolar freebase amines or as an anti-solvent. | [11] |
| Ethers | Diethyl ether, MTBE | Low | Often used to precipitate amine salts after their formation in a different solvent. | [11] |
| Esters | Ethyl Acetate | Medium | A versatile solvent for a range of freebase aromatic amines. | [11] |
| Alcohols | Methanol, Ethanol | High | Excellent for recrystallizing polar amine salts (e.g., hydrochlorides). Often too strong for freebase amines. | [11] |
| Aprotic Polar | Acetonitrile, Acetone | High | Can be effective for certain amine salts and more polar freebase amines. | [11] |
| Water | H₂O | Very High | Primarily used for highly polar amine salts. | [11] |
Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Additive (Triethylamine)
-
Column Selection: Choose an appropriately sized silica gel column based on the amount of crude material.
-
Sample Preparation: Dissolve the crude polar aromatic amine in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is low, add a small amount of methanol.
-
Mobile Phase Preparation: Prepare the eluent system (e.g., Dichloromethane/Methanol) and add 0.1-1% triethylamine (TEA) by volume.[2]
-
Equilibration: Equilibrate the column with the initial mobile phase (containing TEA) for at least 3-5 column volumes.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Run a gradient of the more polar solvent (e.g., methanol) in the less polar solvent (e.g., dichloromethane), ensuring both solvents contain the same percentage of TEA.
-
Fraction Collection: Collect fractions and monitor them using thin-layer chromatography (TLC), also using a mobile phase containing TEA.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TEA.[4]
Protocol 2: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product containing the polar aromatic amine in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of an acidic aqueous solution (e.g., 1M HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will be in the aqueous layer.[8][9]
-
Separation: Drain the lower aqueous layer into a clean flask. Wash the organic layer with the acidic solution one more time to ensure complete extraction of the amine. Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-11). This deprotonates the amine salt, regenerating the freebase amine, which may precipitate or form an oil.[10]
-
Back-Extraction: Add fresh organic solvent (e.g., ethyl acetate) to the basic aqueous solution and shake to extract the purified freebase amine into the organic layer.[8]
-
Drying and Evaporation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified polar aromatic amine.
Mandatory Visualization
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. In situ derivatization/solid-phase microextraction: determination of polar aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves three key stages:
-
Nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline.
-
Reduction of 2-methoxy-5-nitroaniline to yield 4-methoxy-3-aminobenzeneamine.
-
N-Arylation of 4H-1,2,4-triazole with the synthesized aniline derivative to obtain the final product.
Stage 1: Nitration of 2-Methoxyaniline
Issue: Low Yield of 2-methoxy-5-nitroaniline
| Potential Cause | Troubleshooting Suggestion |
| Over-nitration: Formation of dinitro or other over-nitrated byproducts. | Carefully control the reaction temperature, keeping it between 0-5°C. Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise with vigorous stirring. |
| Incorrect Stoichiometry: Using an excess of the nitrating agent. | Use a precise molar ratio of the nitrating agent to the 2-methoxyaniline. A slight excess of the nitrating agent may be necessary, but a large excess should be avoided. |
| Substrate Degradation: The starting material may degrade under harsh acidic conditions. | Ensure that the 2-methoxyaniline is of high purity. The reaction should be performed at a low temperature and for the minimum time necessary for complete conversion. |
Issue: Formation of Impurities
| Potential Cause | Troubleshooting Suggestion |
| Isomer Formation: Nitration at other positions on the aromatic ring. | The methoxy group is ortho-, para-directing. Nitration at the 5-position is generally favored. However, controlling the temperature and the choice of nitrating agent can influence regioselectivity. |
| Oxidation: Oxidation of the aniline starting material. | Use a high-purity starting material and perform the reaction under an inert atmosphere if necessary. |
Stage 2: Reduction of 2-methoxy-5-nitroaniline
Issue: Incomplete Reduction
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity. | Use fresh, high-quality catalyst. Ensure the catalyst is not exposed to air or moisture for extended periods. |
| Insufficient Hydrogen Pressure: In catalytic hydrogenation, the hydrogen pressure may be too low. | Optimize the hydrogen pressure according to the specific protocol. Ensure the reaction vessel is properly sealed. |
| Incorrect Solvent: The solvent may not be suitable for the reduction. | Methanol or ethanol are commonly used solvents for this type of reduction. Ensure the solvent is of appropriate purity. |
Issue: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction: Reduction of other functional groups. | Monitor the reaction progress carefully using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed. |
| Condensation Reactions: The resulting diamine may be unstable and undergo self-condensation. | Work up the reaction mixture promptly after completion. Consider derivatizing the diamine in situ if it is particularly unstable. |
Stage 3: N-Arylation of 4H-1,2,4-triazole
This step can be achieved via Ullmann condensation or Buchwald-Hartwig amination.
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Poor Catalyst Activity (Both Methods): The copper or palladium catalyst may be inactive. | Use a high-quality catalyst and ligand. For Buchwald-Hartwig, ensure the use of an appropriate phosphine ligand. |
| Inappropriate Base (Both Methods): The choice and amount of base are critical. | For Ullmann, common bases include K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. Optimize the base and its stoichiometry. |
| Unsuitable Solvent (Both Methods): The solvent can significantly impact the reaction rate and yield. | For Ullmann, high-boiling polar aprotic solvents like DMF or DMSO are common. For Buchwald-Hartwig, toluene or dioxane are frequently used. Ensure the solvent is anhydrous. |
| Ligand Degradation (Buchwald-Hartwig): Phosphine ligands can be sensitive to air and moisture. | Handle ligands under an inert atmosphere. |
| High Reaction Temperature (Ullmann): While Ullmann reactions often require high temperatures, excessive heat can lead to decomposition. | Optimize the reaction temperature. Modern Ullmann protocols with specific ligands may allow for lower temperatures. |
Issue: Formation of Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Homocoupling of the Aniline (Both Methods): The aniline derivative can react with itself. | This can be minimized by slowly adding the aniline to the reaction mixture containing the triazole and catalyst. |
| Dehalogenation of Aryl Halide (if used as precursor): A common side reaction in palladium-catalyzed couplings. | Use an appropriate ligand and optimize the reaction conditions. |
| Formation of Regioisomers: N-arylation can occur at different nitrogen atoms of the triazole ring. | The 4-position is generally the most nucleophilic in 4H-1,2,4-triazole. However, reaction conditions can influence regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for improving the overall yield?
A1: The N-arylation step (Stage 3) is often the most challenging and yield-limiting step. Careful optimization of the catalyst, ligand (for Buchwald-Hartwig), base, solvent, and temperature is crucial for maximizing the yield of the final product.
Q2: Which N-arylation method is better, Ullmann condensation or Buchwald-Hartwig amination?
A2: Both methods have their advantages. The Ullmann condensation is often more cost-effective as it uses a copper catalyst. However, it typically requires higher reaction temperatures.[1] The Buchwald-Hartwig amination, using a palladium catalyst and a specific phosphine ligand, can often be performed under milder conditions with a broader substrate scope, but the catalyst and ligands can be more expensive.[2] The choice of method may depend on the available resources and the specific reactivity of the substrates.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of all three stages. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of the product and any byproducts.
Q4: What are the best practices for purifying the final product?
A4: The final product, this compound, can typically be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective purification method. One approach for purifying aryl triazoles involves converting the triazole to its cationic form with a strong acid to separate it from insoluble impurities.[3]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Nitrating agents are highly corrosive and strong oxidizers, and should be handled with extreme care in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be performed in appropriate high-pressure equipment. Many of the solvents and reagents used are flammable and/or toxic. Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-5-nitroaniline
This protocol is adapted from standard nitration procedures for anilines.
-
To a stirred solution of 2-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of nitric acid (1.05 eq) and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-methoxy-5-nitroaniline.
Protocol 2: Reduction of 2-methoxy-5-nitroaniline
This protocol describes a typical catalytic hydrogenation.
-
In a pressure vessel, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in methanol.
-
Add palladium on carbon (10% w/w, 5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-methoxy-3-aminobenzeneamine.
Protocol 3: N-Arylation via Ullmann Condensation
-
To a reaction flask, add 4H-1,2,4-triazole (1.2 eq), 4-methoxy-3-aminobenzeneamine (1.0 eq), copper(I) iodide (10 mol%), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 120-140°C under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 4H-1,2,4-triazole (1.2 eq), 4-methoxy-3-aminobenzeneamine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-110°C for 8-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Comparison of N-Arylation Conditions for Triazoles
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often ligand-free, or simple ligands like 1,10-phenanthroline | Phosphine ligands (e.g., Xantphos, RuPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, THF |
| Temperature | 100 - 160°C | 80 - 120°C |
| Typical Yields | Moderate to good | Good to excellent |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Resolving Impurities in the Preparation of 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a key intermediate in pharmaceutical development. This resource is designed to help you identify and resolve issues related to impurities, ultimately leading to a higher purity product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient method for the synthesis of 4-substituted-4H-1,2,4-triazoles involves the reaction of a primary aromatic amine with a suitable triazole-forming reagent. For the preparation of this compound, a plausible route is the reaction of 4-amino-3-methoxyaniline with N,N'-diformylhydrazine. This reaction typically proceeds through the formation of an intermediate formyl hydrazone, which then undergoes cyclization to form the desired triazole ring.
Q2: What are the potential sources of impurities in this synthesis?
Impurities can arise from several sources during the synthesis of this compound. These include:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 4-amino-3-methoxyaniline and N,N'-diformylhydrazine in the final product.
-
Side Reactions: The reaction conditions can sometimes promote the formation of undesired side products. A significant challenge in the synthesis of 1,2,4-triazoles, particularly in unsymmetrical reactions, is the potential for the formation of isomeric triazoles.[1][2]
-
Degradation of Starting Materials or Product: High reaction temperatures and prolonged reaction times, which are sometimes employed in triazole synthesis, can lead to the degradation of either the starting materials or the final product, generating a complex mixture of byproducts.[2]
-
Contamination from Reagents and Solvents: The purity of the reagents and solvents used in the synthesis is crucial. Impurities present in these materials can be carried through to the final product.
Q3: I am observing an impurity with a similar mass to my product in the LC-MS analysis. What could it be?
An impurity with a similar mass to the target product could likely be a regioisomer. In the context of 4-substituted-4H-1,2,4-triazole synthesis from an aniline, there is a possibility of forming a 1-substituted-1H-1,2,4-triazole isomer, although the 4-substituted isomer is generally the major product under many conditions. The formation of such isomers is a known challenge in triazole chemistry.[1] To confirm the identity of the impurity, isolation followed by structural elucidation using techniques like NMR spectroscopy is recommended.
Q4: My reaction yield is low, and the crude product is a complex mixture. What are the likely causes?
Low yields and the formation of a complex mixture of byproducts are often associated with suboptimal reaction conditions. The Pellizzari reaction, a classic method for synthesizing 1,2,4-triazoles, is known to require high temperatures and long reaction times, which can contribute to lower yields and side product formation.[1][2] Factors that could contribute to this issue include:
-
Incorrect Reaction Temperature: The temperature needs to be carefully controlled to promote the desired reaction while minimizing degradation and side reactions.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome.
-
Presence of Moisture: Some triazole synthesis reactions are sensitive to moisture, which can lead to hydrolysis of intermediates and reduced yields.
-
Suboptimal Reagent Stoichiometry: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of unreacted 4-amino-3-methoxyaniline | Incomplete reaction. | - Increase the reaction time or temperature. - Use a slight excess of N,N'-diformylhydrazine. - Ensure efficient mixing of the reactants. |
| Formation of an isomeric triazole | Non-regioselective cyclization. | - Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired 4-substituted isomer. - Purify the product using column chromatography with a suitable eluent system. |
| Presence of 1,3,4-oxadiazole impurity | Competing cyclization pathway of an intermediate. This is a known side reaction in some triazole syntheses.[3] | - Ensure strictly anhydrous reaction conditions.[3] - Lowering the reaction temperature may favor the formation of the triazole over the oxadiazole.[3] |
| Low product yield and complex byproduct profile | High reaction temperature leading to degradation. | - Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields.[2] - Optimize the reaction temperature to find a balance between reaction rate and product stability. |
| Difficulty in product purification | Similar polarity of the product and major impurities. | - Employ high-performance liquid chromatography (HPLC) for purification. - Consider derivatization of the impurity to alter its polarity, facilitating separation. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-methoxyaniline in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or sulfolane).
-
Add an equimolar amount of N,N'-diformylhydrazine to the solution.
-
Heat the reaction mixture to a temperature between 120-150 °C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be isolated by precipitation upon addition of a non-solvent (e.g., water) or by removal of the solvent under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure this compound.
Analytical Method for Impurity Profiling
A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of impurities.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength and/or mass spectrometry.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) in positive ion mode is generally effective for analyzing triazole compounds.
-
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the identification of unknown impurities.
-
Visualizing the Synthetic Pathway and Troubleshooting Logic
To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.
References
stability issues of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline in solution.
Troubleshooting Guide
Issue: Solution Discoloration or Precipitation
Symptoms:
-
The solution changes color over time (e.g., turns yellow or brown).
-
Precipitate forms in a previously clear solution.
-
Inconsistent results in downstream applications.
Possible Causes and Solutions:
// Nodes A [label="Start: Solution Instability\n(Discoloration/Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Suspected Cause:\nOxidation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Suspected Cause:\npH-Mediated Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Suspected Cause:\nPhotodegradation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Action:\n- Sparge solvent with N2 or Ar\n- Add antioxidants (e.g., BHT, ascorbic acid)\n- Work in a glovebox", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Action:\n- Perform pH stability study\n- Adjust solution pH to optimal range\n- Use a suitable buffer system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Action:\n- Store solutions in amber vials\n- Protect from light during experiments\n- Minimize light exposure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Outcome:\nStable Solution", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; } endom Caption: Troubleshooting workflow for solution instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the aniline functional group, the primary stability concerns are oxidation and photodegradation. Anilines are susceptible to oxidation, which can be accelerated by air and light, often leading to colored degradation products.[1] The methoxy group on the aniline ring can also influence its electronic properties and susceptibility to degradation. While the triazole ring is generally stable, extreme pH conditions could potentially lead to hydrolysis or other degradation pathways.
Q2: What is the recommended procedure for preparing and storing stock solutions?
A2: To minimize degradation, it is recommended to prepare stock solutions in a high-quality, degassed solvent (e.g., DMSO or DMF sparged with nitrogen or argon). Store stock solutions in amber vials at -20°C or -80°C for long-term storage.[2] For daily use, keep a small aliquot in a tightly sealed container at 2-8°C to avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of my compound in a specific buffer or formulation?
A3: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This involves analyzing the sample at an initial time point and then at various time intervals under the desired storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: Are there any known incompatible excipients or solvents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are generally incompatible with aniline compounds.[1] The compatibility with other excipients should be determined experimentally through formulation studies.
Experimental Protocols
Protocol 1: pH Stability Profile
This experiment will help determine the optimal pH for the stability of this compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration of approximately 10-20 µg/mL.
-
Incubation: Store the buffered solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.[3]
-
Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Quench any degradation if necessary (e.g., by neutralizing the pH) and analyze by a validated stability-indicating HPLC-UV method.[3]
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH.
Example Data Presentation:
| pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, hr⁻¹) |
| 2.0 | 40 | 8.5 | 0.0815 |
| 4.0 | 40 | 72.3 | 0.0096 |
| 7.4 | 40 | 95.1 | 0.0073 |
| 9.0 | 40 | 45.6 | 0.0152 |
| 10.0 | 40 | 15.2 | 0.0456 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Protocol 2: Photostability Study
This experiment assesses the impact of light on the stability of the compound.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a relevant solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Light Exposure: Transfer the solution into two sets of vials: one clear glass (light-exposed) and one amber glass or wrapped in aluminum foil (light-protected control).
-
Incubation: Place both sets of vials in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines). Maintain a constant temperature.
-
Analysis: At specified time points, withdraw samples from both sets of vials and analyze using a stability-indicating HPLC-UV method.
-
Data Evaluation: Compare the degradation profiles of the light-exposed and light-protected samples. Significant degradation in the clear vials compared to the controls indicates photosensitivity.
Potential Degradation Pathways
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Degradation\n(e.g., formation of nitroso or nitro compounds,\npolymeric products)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Hydrolytic Degradation\n(under harsh acidic or basic conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Photodegradation\n(e.g., radical formation, ring cleavage)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="O2, Light, Metal Ions", color="#EA4335"]; A -> C [label="H+ or OH-", color="#4285F4"]; A -> D [label="UV/Vis Light", color="#34A853"]; } endom Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Poor Solubility of Triazole-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor solubility encountered with triazole-containing compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my triazole-containing compounds exhibit poor aqueous solubility?
A1: The solubility of triazole derivatives is a balance between the polar triazole ring and the often lipophilic substituents attached to it. While the triazole moiety itself is polar and capable of hydrogen bonding, which can enhance water solubility, large or non-polar side chains can significantly increase the compound's lipophilicity, leading to poor solubility in aqueous media.[1][2] The overall molecular structure, including the presence of hydrophobic groups like n-butyl, contributes to this limited aqueous solubility.[1]
Q2: What is the first step I should take when encountering a solubility issue with a new triazole compound?
A2: The initial and most critical step is to perform a systematic solubility screening in a range of common laboratory solvents.[1] This will help you understand the compound's general solubility profile and identify a suitable solvent system for your specific application, whether it's for creating a stock solution or for use in a biological assay.[1]
Q3: Can I heat my sample to help dissolve my triazole compound?
A3: Gentle heating can be a viable method to increase both the rate of dissolution and the solubility of your compound.[1] However, it is crucial to exercise caution as excessive heat can lead to degradation. It is advisable to conduct a stability test at the intended temperature to ensure the integrity of your compound.[1]
Q4: How does pH affect the solubility of triazole compounds?
A4: The solubility of triazole-containing compounds with acidic or basic functional groups can be significantly influenced by pH.[3] The nitrogen atoms in the 1,2,4-triazole ring can be protonated or deprotonated, altering the compound's charge and its interaction with water.[3] For some compounds, increasing the pH may lead to deprotonation and enhanced solubility, while for others, a lower pH might be beneficial.[3] The optimal pH must be determined experimentally and must be compatible with your experimental system.[1]
Troubleshooting Guides
Issue 1: Precipitate Forms When Diluting a DMSO Stock Solution into Aqueous Buffer
This is a common problem when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit.[1]
Q: I dissolved my triazole compound in DMSO, but it crashed out of solution when I added it to my cell culture medium. What should I do?
A: You have several options to address this issue. The best approach will depend on the specifics of your experiment.
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a level below its solubility limit in the aqueous medium.[3]
-
Increase the DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your medium.[3] However, be aware that DMSO can have its own biological effects, so it is essential to run a vehicle control with the same DMSO concentration.[3] Most cell lines can tolerate DMSO up to 0.5-1%, but this should be determined empirically for your specific cell line.[3]
-
Use a Co-solvent System: A mixture of solvents can be more effective at keeping a compound in solution.[3] A common strategy is to use a mixture of DMSO and a less toxic solvent like ethanol or polyethylene glycol (PEG) to dissolve the compound before diluting it into your medium.[3]
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-127, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[3][4] You can prepare a stock solution of your compound in a solvent containing a small amount of surfactant before the final dilution.[3]
Troubleshooting Workflow for Precipitation in Aqueous Buffer
Caption: A decision tree for troubleshooting precipitation issues.
Issue 2: Difficulty Preparing a Concentrated Stock Solution
Q: I am unable to dissolve my triazole compound to the desired concentration in any single solvent. What are my options?
A: When a single solvent is insufficient, a systematic approach to solvent screening and the use of co-solvents is recommended.
-
Systematic Solvent Screening: Test the solubility of your compound in a variety of solvents with different polarities. This will provide a comprehensive understanding of its solubility profile.
-
Co-solvent Systems: If no single solvent is effective, a co-solvent system may be necessary. The following table provides a starting point for screening common solvents.
| Solvent Category | Recommended Solvents | Expected Solubility of Triazole Compounds | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Recommended as starting solvents.[3] |
| Alcohols | Ethanol, Methanol | Moderate to High | The parent 1,2,4-triazole is soluble in alcohols.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often used in the synthesis and purification of triazole derivatives.[1] |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) | Very Low | Hydrophobic substituents significantly limit aqueous solubility.[1] |
| Water | Deionized Water | Very Low | Solubility may be improved with heating or pH adjustment.[3] |
This table is for illustrative purposes and provides a general guideline. Actual solubility will vary depending on the specific structure of the triazole compound.
Logical Flow for Stock Solution Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The following information addresses potential side reactions and other experimental challenges.
Troubleshooting Guide for Common Side Reactions
Encountering unexpected results is a common aspect of organic synthesis. The table below outlines potential side reactions during the synthesis of this compound, their likely causes, and suggested solutions.
| Observation | Potential Side Reaction/Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction; suboptimal reaction temperature or time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting materials or product. | Ensure the use of high-purity, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Presence of an additional spot on TLC with a different Rf value | Formation of isomeric triazoles (e.g., 1,2,3-triazole or a different regioisomer of the 1,2,4-triazole). | The choice of cyclizing agent and reaction conditions can influence regioselectivity. For instance, different catalysts or solvents might favor the formation of one isomer over another. Careful purification by column chromatography may be required to separate the isomers. |
| Incomplete cyclization, leaving an open-chain intermediate. | Ensure the cyclization step is driven to completion, potentially by increasing the temperature or adding a dehydrating agent. | |
| Isolation of a higher molecular weight byproduct | Dimerization or polymerization of starting materials or reactive intermediates. | This can occur at high concentrations or temperatures. Consider diluting the reaction mixture or adding the reactive species slowly to the reaction. |
| Discoloration of the reaction mixture (darkening) | Oxidation of the aniline functional group. | Use degassed solvents and maintain an inert atmosphere. The addition of a mild antioxidant could also be explored, though compatibility with the reaction chemistry must be verified. |
| Formation of sulfur-containing impurities (if applicable) | If using sulfur-based reagents for cyclization, side reactions leading to benzothiazines or other sulfur-containing heterocycles can occur. | The choice of cyclization conditions is critical. For example, the reaction of N-(N-arylthiocarbamoyl) derivatives can sometimes lead to 3,1-benzothiazines.[1] Modifying the precursors or reaction conditions can help to avoid this.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common approach involves a multi-step synthesis. A plausible pathway is the reaction of a substituted aniline with a reagent that introduces the triazole ring. This can be achieved through the formation of an intermediate which is then cyclized.
Q2: How can I confirm the correct isomer of the triazole has been synthesized?
Spectroscopic methods are essential for structure elucidation. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 15N NMR, can help determine the connectivity of the atoms and thus confirm the correct isomeric form of the triazole ring.[2] X-ray crystallography provides unambiguous structural confirmation if suitable crystals can be obtained.[3]
Q3: My purification by column chromatography is proving difficult. Are there any suggestions?
If the polarity of the desired product and a major impurity are very similar, consider using a different solvent system or a different stationary phase for your column chromatography. Sometimes, converting the aniline to a salt (e.g., hydrochloride) can alter its solubility and chromatographic behavior, facilitating purification. Recrystallization is also a powerful purification technique if a suitable solvent can be found.
Q4: I am observing the presence of starting aniline in my final product. How can I remove it?
If the starting aniline persists, it indicates an incomplete reaction. To remove it from the product, you can use an acidic wash (e.g., dilute HCl) during the workup to protonate the aniline and extract it into the aqueous phase. Ensure your desired product is not acid-sensitive before attempting this.
Experimental Protocols
Example Protocol 1: Synthesis of a 4-amino-1,2,4-triazole derivative
A general method for preparing 4-amino-1,2,4-(4H)triazole derivatives involves reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid in the presence of an acidic ion exchange resin catalyst.[4] This method is highlighted for its potential to produce high yields and purity under mild conditions.[4]
Example Protocol 2: General Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives can be achieved through various routes. One common method involves the cyclization of thiosemicarbazide derivatives. For instance, 4-amino-3-methyl-1,2,4-triazole-5-thione can be synthesized by refluxing thiocarbohydrazide in acetic acid. Another approach is the fusion of a substituted phenylacetic acid with thiocarbohydrazide at elevated temperatures.
Visualizing the Synthetic Pathway and Potential Issues
The following diagrams, generated using Graphviz, illustrate a plausible synthetic pathway and a troubleshooting workflow.
Caption: A plausible synthetic pathway for this compound.
Caption: A troubleshooting workflow for identifying and resolving synthesis issues.
References
Technical Support Center: Scaling Up the Synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Frequently Asked Questions (FAQs)
1. What is a common synthetic route for this compound?
A plausible and frequently utilized synthetic strategy involves a multi-step process beginning with the nitration of an appropriate methoxy aniline precursor, followed by reduction of the nitro group, and subsequent formation of the 1,2,4-triazole ring. A key intermediate in this process is often 2-methoxy-5-nitroaniline. The synthesis of this intermediate can be achieved through the controlled nitration of 2-methoxyaniline, often involving a protection step of the amino group (e.g., acetylation) to ensure correct regioselectivity and prevent over-nitration.
2. What are the critical safety precautions to consider during this synthesis?
-
Nitration: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of dinitro byproducts. The use of mixed acids (sulfuric and nitric acid) should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Catalytic Hydrogenation: If catalytic hydrogenation is used for the reduction of the nitro group, proper handling of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon) is crucial. The reaction should be conducted in a designated area with appropriate safety measures to prevent ignition.
-
General Handling: Many of the reagents and intermediates are potentially toxic and/or irritants. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood with appropriate PPE.
3. What are the most common impurities encountered in the final product?
Common impurities can include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. Specific examples include:
-
Residual 2-methoxy-5-nitroaniline if the reduction is incomplete.
-
The corresponding formamide intermediate if the cyclization to the triazole is not complete.
-
Isomeric byproducts from the nitration step if not properly controlled.
-
Polymeric materials or tars, especially if overheating occurs during any of the reaction steps.
4. What are the recommended analytical techniques for monitoring the reaction progress and purity of the final product?
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction conversion and the purity of the final product. A suitable method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a buffer is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
Troubleshooting Guides
Category 1: Synthesis of 2-methoxy-5-nitroaniline (Intermediate)
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Optimization |
| NITRO-001 | Low yield of 2-methoxy-5-nitroaniline. | - Incomplete reaction. - Over-nitration leading to dinitro byproducts. - Poor regioselectivity. | - Reaction Time & Temperature: Monitor the reaction closely by TLC or HPLC. Ensure the temperature is maintained strictly, typically between 0-5 °C, to control the reaction rate and selectivity.[1] - Nitrating Agent: Use a milder nitrating agent or adjust the ratio of nitric acid to sulfuric acid. - Protection Strategy: Protect the amino group of 2-methoxyaniline as an acetamide before nitration to improve regioselectivity and prevent oxidation. The acetyl group can be removed by hydrolysis in a subsequent step. |
| NITRO-002 | Formation of significant amounts of isomeric byproducts. | - Incorrect reaction temperature. - Inefficient mixing on a larger scale. | - Temperature Control: Maintain a consistent low temperature throughout the addition of the nitrating agent. - Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating. For larger scale, a mechanical stirrer is recommended. |
| NITRO-003 | Difficulty in isolating the product from the reaction mixture. | - Product is too soluble in the work-up solvent. - Formation of an emulsion during extraction. | - Solvent Selection: Choose an extraction solvent in which the product has good solubility and the impurities have low solubility. - Breaking Emulsions: Add brine or a small amount of a different organic solvent to break up any emulsions formed during the work-up. |
Category 2: Reduction of 2-methoxy-5-nitroaniline
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Optimization |
| REDUC-001 | Incomplete reduction of the nitro group. | - Catalyst deactivation. - Insufficient amount of reducing agent. - Low hydrogen pressure (for catalytic hydrogenation). | - Catalyst Quality: Use fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure the catalyst is not exposed to air for extended periods. - Reagent Stoichiometry: Use a sufficient excess of the reducing agent (e.g., stannous chloride or iron powder). - Hydrogen Pressure: If using catalytic hydrogenation, ensure the system is properly sealed and maintain the recommended hydrogen pressure. |
| REDUC-002 | Product is contaminated with metal residues from the reducing agent. | - Incomplete removal of the metal catalyst or salts during work-up. | - Filtration: Filter the reaction mixture through a pad of celite to remove solid catalysts. - Washing: Wash the organic layer thoroughly with water or a suitable aqueous solution to remove any metal salts. - Chelating Agents: In some cases, washing with a dilute solution of a chelating agent like EDTA can help remove stubborn metal impurities. |
| REDUC-003 | The product, 2,5-diaminoanisole, is unstable and darkens upon standing. | - Oxidation of the diamine in the presence of air. | - Inert Atmosphere: Handle the isolated diamine under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Use Immediately: It is often best to use the freshly prepared diamine immediately in the next step without prolonged storage. |
Category 3: Formation of the 1,2,4-Triazole Ring
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Optimization |
| TRIAZ-001 | Low yield of the final product, this compound. | - Incomplete cyclization. - Decomposition of the starting material or product under harsh reaction conditions. | - Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for triazole formation. - Reagents: Ensure high purity of the diamine intermediate and the cyclizing agent (e.g., formamide or triethyl orthoformate with a source of ammonia). |
| TRIAZ-002 | Formation of a formamide intermediate instead of the cyclized triazole. | - Insufficient temperature or reaction time for the cyclization to complete. | - Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress. - Prolong Reaction Time: Extend the reaction time to allow for complete cyclization. |
| TRIAZ-003 | Difficulty in purifying the final product. | - The product may have similar polarity to starting materials or byproducts. - The product may be a solid that is difficult to crystallize. | - Column Chromatography: Use a suitable solvent system for column chromatography to separate the product from impurities. A gradient elution may be necessary. - Recrystallization: Experiment with different solvent systems to find one that allows for effective recrystallization of the final product. - Acid-Base Extraction: Utilize the basicity of the aniline to perform an acid-base extraction to separate it from neutral impurities. |
Experimental Protocols
The following are representative, non-optimized protocols for the key steps in the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of N-(2-methoxy-5-nitrophenyl)acetamide
-
Acetylation: In a round-bottom flask, dissolve 2-methoxyaniline in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Nitration: Cool the reaction mixture back to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid to obtain N-(2-methoxy-5-nitrophenyl)acetamide.
Protocol 2: Synthesis of 2-methoxy-5-nitroaniline
-
Hydrolysis: In a round-bottom flask, suspend N-(2-methoxy-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-5-nitroaniline.
Protocol 3: Reduction of 2-methoxy-5-nitroaniline to 2,5-diaminoanisole
-
Reaction Setup: In a high-pressure reactor, suspend 2-methoxy-5-nitroaniline and a catalytic amount of 10% Palladium on carbon in methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or slightly elevated temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,5-diaminoanisole, which should be used promptly in the next step.
Protocol 4: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-diaminoanisole and an excess of formamide.
-
Cyclization: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis scale-up.
Caption: Logical structure of the Frequently Asked Questions.
References
Technical Support Center: Purification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: Impurities can originate from starting materials, byproducts, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-amino-3-methoxyaniline or reagents used for the triazole ring formation.
-
Isomeric Products: Depending on the synthetic route, isomers of the final product could form.
-
Byproducts from Ring Formation: The synthesis of the triazole ring can sometimes lead to the formation of related heterocyclic compounds.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, potentially leading to colored impurities.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal:
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can separate the target compound from closely related impurities. A reversed-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for characterizing isolated impurities.
Q3: What are the general approaches for purifying this compound?
A3: The most common and effective purification techniques for this type of compound are:
-
Recrystallization: A highly effective method for removing impurities if the product is a solid.
-
Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities.
-
Acid-Base Extraction: This can be used to separate the basic aniline product from non-basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. | |
| Product oils out | The boiling point of the solvent is too high, or the melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly. |
| Low recovery of the product | The compound is partially soluble in the cold solvent. | Cool the solution in an ice bath or refrigerator for a longer period to maximize crystal formation. Minimize the amount of solvent used for washing the crystals. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Systematically vary the polarity of the eluent. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.[2] |
| Compound streaks on the TLC plate | The compound is too polar for the eluent or is interacting strongly with the stationary phase. The sample may be acidic or basic. | Add a small amount of a modifier to the eluent. For a basic compound like an aniline, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid may help. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Cracks or channels in the column bed | Improperly packed column. | Ensure the column is packed uniformly without any air bubbles. Packing the column as a slurry is often recommended to avoid these issues.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation and a retention factor (Rf) of ~0.3 for the target compound. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexane or dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle to form a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting with the determined solvent system. Collect fractions and monitor them by TLC to identify which fractions contain the purified product. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: General purification and analysis workflow.
Caption: Troubleshooting crystallization problems.
References
Validation & Comparative
A Comparative Guide to Alternatives for 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline in Kinase Inhibitor Scaffolds
In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of core scaffolds and building blocks is a critical determinant of a drug candidate's ultimate success. The aniline derivative, 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, has emerged as a valuable intermediate, most notably as a key component of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This guide provides a comparative analysis of viable alternatives to this scaffold, focusing on other multi-targeted kinase inhibitors that share similar therapeutic targets, as well as alternative chemical moieties that can serve as bioisosteric replacements. The comparison is supported by experimental data on potency, selectivity, and pharmacokinetic profiles, alongside detailed experimental protocols for key biological assays.
Introduction to the Role of the Aniline Scaffold
The this compound moiety in Pazopanib plays a crucial role in its binding to the ATP-binding pocket of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). The methoxy group often engages in hydrogen bonding interactions, while the triazole ring can influence solubility and metabolic stability. The overall aniline core serves as a versatile anchor for building more complex kinase inhibitors. The search for alternatives is driven by the need to improve upon existing therapies by enhancing potency, refining selectivity to reduce off-target effects, improving pharmacokinetic properties, and exploring novel intellectual property space.
Comparative Analysis of Alternative Multi-Targeted Kinase Inhibitors
Several other multi-targeted kinase inhibitors present alternatives to Pazopanib, targeting a similar spectrum of kinases involved in angiogenesis and tumor progression. The primary competitors include Sunitinib and Sorafenib.
Table 1: Comparative Potency of Pazopanib and Alternative Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR-1 | 10 | |
| VEGFR-2 | 30 | ||
| VEGFR-3 | 47 | ||
| PDGFR-α | 84 | ||
| PDGFR-β | 71 | ||
| c-Kit | 140 | ||
| Sunitinib | VEGFR-1 | 80 | |
| VEGFR-2 | 9 | ||
| VEGFR-3 | 2 | ||
| PDGFR-α | 5 | ||
| PDGFR-β | 2 | ||
| c-Kit | 4 | ||
| Sorafenib | VEGFR-2 | 90 | |
| VEGFR-3 | 20 | ||
| PDGFR-β | 58 | ||
| c-Raf | 6 | ||
| B-Raf | 22 |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Pazopanib | Sunitinib | Sorafenib |
| Oral Bioavailability | ~21-39% | ~12-37% | ~29-49% |
| Half-life (t1/2) | ~31 hours | ~40-60 hours | ~25-48 hours |
| Protein Binding | >99% | ~95% | ~99.5% |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 |
Bioisosteric Replacements and Alternative Scaffolds
Medicinal chemists often employ bioisosteric replacement strategies to modify a lead compound. In the context of the this compound scaffold, alternatives can be designed by replacing the triazole ring, the methoxy group, or the entire aniline core.
-
Triazole Replacements: The 1,2,4-triazole ring is often used to improve solubility and act as a hydrogen bond acceptor. Alternative five-membered heterocycles like pyrazole, oxadiazole, or thiadiazole can be explored. These modifications can alter the electronic properties and metabolic stability of the molecule.
-
Methoxy Group Alternatives: The methoxy group can be replaced with other small hydrogen bond donors or acceptors, such as a hydroxyl group, a fluorine atom, or a small alkyl chain, to fine-tune binding affinity and selectivity.
-
Scaffold Hopping: A more drastic approach involves replacing the entire aniline core with a different heterocyclic system, such as an indazole, a quinoline, or a pyrazolopyrimidine. This "scaffold hopping" can lead to compounds with completely novel binding modes and intellectual property. For example, the indazole core is a prominent feature in Axitinib, another potent VEGFR inhibitor.
Experimental Protocols
A. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).
-
Materials: Recombinant human VEGFR-2 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (serially diluted), and a detection system (e.g., HTRF, AlphaScreen).
-
Procedure:
-
Add kinase buffer, VEGFR-2 enzyme, and the test compound to a microplate well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-acceptor beads).
-
Incubate to allow for signal development.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to control wells (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
B. Cell-Based Proliferation Assay (Example: MTT Assay)
-
Objective: To assess the cytostatic or cytotoxic effect of the compound on a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
Materials: HUVECs, cell culture medium (e.g., EGM-2), fetal bovine serum (FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is calculated using a dose-response curve.
Signaling Pathway and Workflow Visualizations
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Efficacy of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline and Other Triazoles: A Comparative Analysis
In the landscape of heterocyclic compounds, triazoles, particularly the 1,2,4-triazole scaffold, have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the therapeutic potential of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline and related triazole derivatives, with a focus on their anticancer and antifungal properties. While direct experimental data for this compound is limited in the public domain, this analysis extrapolates its potential efficacy based on structure-activity relationship (SAR) studies of analogous compounds.
Anticancer Activity: Targeting Tubulin Polymerization
A significant mechanism of action for many anticancer triazole derivatives is the inhibition of tubulin polymerization.[1] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Comparative Efficacy of Anilino-Triazole Derivatives
The substitution pattern on the aniline ring plays a crucial role in the cytotoxic activity of these compounds. The table below summarizes the in vitro anticancer activity of several 2-anilino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives, which share a core structure with the compound of interest.
| Compound ID | R (Substitution on aniline ring) | HeLa (IC50, nM) | A549 (IC50, nM) | HT-29 (IC50, nM) |
| 3d | 4-methyl | 30 | 43 | 35 |
| 3h | 4-ethyl | 160 | 240 | 180 |
| 3f | 3,4-dimethyl | 67 | 160 | 110 |
| CA-4 | (Reference Drug) | 2.1 | 2.9 | 2.5 |
Data sourced from a study on 2-anilino triazolopyrimidines as tubulin polymerization inhibitors.
From the table, it is evident that small alkyl substitutions at the para-position of the aniline ring, such as a methyl group (compound 3d ), confer potent anticancer activity. The presence of a methoxy group, as in this compound, is also a common feature in potent tubulin polymerization inhibitors. For instance, the natural product combretastatin A-4 (CA-4), a potent tubulin inhibitor, features methoxy groups on one of its aromatic rings.[1][3]
Antifungal Activity
1,2,4-Triazole derivatives are the cornerstone of many systemic antifungal therapies.[4] They act by inhibiting fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to fungal cell death.
Comparative Efficacy of Triazole-Based Antifungal Agents
The antifungal efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) |
| Fluconazole (Reference) | Candida albicans | 0.25 - 1.0 |
| Clinafloxacin-triazole hybrid (28g) | Candida albicans | 0.5 |
| Nortopsentin analogue (26d) | Cercospora arachidicola | Potent |
| Quinazolinone-triazole hybrid (37g) | Aspergillus fumigatus | 0.49 |
Data compiled from reviews on recent developments in triazole-based antifungal agents.[4][5]
Structure-activity relationship studies on antifungal triazoles reveal that the nature and position of substituents on the aromatic rings are critical for activity. While specific data on this compound is not available, the presence of an aniline moiety suggests potential for hydrogen bonding and interactions with the active site of the target enzyme.
Experimental Protocols
In Vitro Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and magnesium chloride), and the test compound at various concentrations is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample. The IC50 for tubulin polymerization inhibition is then determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of tubulin polymerization inhibition by triazole compounds.
References
- 1. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aniline Challenge: A Comparative Guide to Bioisosteric Replacement in Drug Design
For researchers, scientists, and drug development professionals, the aniline moiety presents a double-edged sword. While its synthetic accessibility and versatile chemical handles make it a common scaffold in drug discovery, its propensity for metabolic activation into reactive, potentially toxic metabolites is a significant liability.[1][2][3] This guide provides an objective comparison of common bioisosteric replacements for aniline, supported by experimental data, to aid in the design of safer and more effective therapeutics.
The primary concern with aniline-containing compounds is their susceptibility to cytochrome P450 (CYP450)-mediated oxidation. This metabolic process can generate highly electrophilic species, such as quinone-imines, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs).[3] Consequently, medicinal chemists often seek to replace the aniline motif with a bioisostere—a different functional group that retains the desired biological activity while improving the compound's safety and pharmacokinetic profile.
The Rise of Saturated Scaffolds: A Case Study in SETD2 Inhibition
A compelling example of successful aniline bioisosteric replacement can be found in the development of EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2.[4][5] Early lead compounds in this program contained a bis-aniline core, which was associated with poor pharmacokinetic properties.[4] To address this, researchers replaced a meta-substituted benzene ring with a 1,3-substituted cyclohexane. This modification led to the discovery of the clinical candidate EZM0414, which demonstrated retained potency and improved pharmacokinetic characteristics.[4]
The data below compares the in vitro activity of an early lead compound (a close analogue of compound 2 from the primary literature) with the clinical candidate EZM0414.
| Compound | Aniline Moiety Present? | Bioisosteric Replacement | SETD2 Biochemical IC50 (nM)[5] | Cellular H3K36me3 IC50 (nM)[5] |
| Analogue of Compound 2 | Yes | N/A | 18 | 235 |
| EZM0414 | No | 1,3-disubstituted cyclohexane | 18 | 34 |
This case study highlights a key strategy in modern medicinal chemistry: the replacement of flat, aromatic structures with three-dimensional, saturated scaffolds.[2][6] These sp³-rich bioisosteres, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), cubane, and aminonorbornanes, can mimic the spatial and electronic properties of the aniline ring while offering enhanced metabolic stability.[1][3][6]
Common Bioisosteric Replacements for Aniline
Beyond the cyclohexane example in EZM0414, a variety of other scaffolds are employed as aniline bioisosteres. The choice of replacement depends on the specific molecular context and the desired physicochemical properties.
| Bioisostere Class | Specific Examples | Key Advantages |
| Saturated Carbocycles | Cyclohexane, Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane (BCO), Cubane, Aminonorbornanes | Improved metabolic stability, increased sp³ character (often leading to better solubility and pharmacokinetic properties), novel intellectual property.[1][2][3][6] |
| Heterocycles | Pyridine, Pyrrole, Benzimidazole, Amide | Can mimic the electronic properties of aniline, introduce new hydrogen bonding interactions, and modulate pKa.[7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed experimental protocols for key assays are provided below.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[1][4]
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
- Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
- Microsomal Suspension: Thaw cryopreserved human or mouse liver microsomes on ice. Dilute the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
- NADPH Regenerating System: Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
- Add the microsomal suspension to wells of a 96-well plate.
- Add the test compound to the wells to achieve a final concentration of 1 µM.
- Pre-incubate the plate at 37°C for 10 minutes with shaking.
- Initiate the reaction by adding the pre-warmed NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 5-fold volume of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound at each time point using LC-MS/MS.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining compound against time.
- The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot.
Ligand Binding Affinity Assays
Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical measure of a drug's potency. Common techniques to measure binding affinity include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., the target protein) immobilized on a sensor chip and an analyte (e.g., the test compound) flowing over the surface.[6][7][8]
1. Ligand Immobilization:
- Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).
- Activate the chip surface (e.g., with a mixture of EDC and NHS).
- Inject the purified protein ligand over the activated surface to achieve covalent immobilization.
- Deactivate any remaining active esters with an injection of ethanolamine.
2. Analyte Binding Measurement:
- Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
- Inject a series of concentrations of the test compound (analyte) over the ligand-immobilized surface for a defined association time.
- Allow the running buffer to flow over the surface for a defined dissociation time.
- Between analyte injections, regenerate the sensor surface using a specific buffer (e.g., a low pH glycine solution) to remove the bound analyte.
3. Data Analysis:
- The binding response is measured in resonance units (RU).
- The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
- The equilibrium dissociation constant (Kd) is calculated as kd/ka.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[2][9]
1. Sample Preparation:
- Dialyze the purified protein and dissolve the test compound in the same buffer to minimize heats of dilution.
- Accurately determine the concentrations of the protein and the test compound.
- Degas all solutions to prevent air bubbles in the calorimeter.
2. Titration:
- Load the protein solution into the sample cell of the calorimeter.
- Load the test compound solution into the injection syringe.
- Perform a series of small, sequential injections of the test compound into the protein solution while maintaining a constant temperature.
3. Data Analysis:
- The heat change after each injection is measured.
- A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the test compound to the protein.
- The binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are obtained by fitting the binding isotherm to a suitable binding model.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nicoyalife.com [nicoyalife.com]
- 7. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their activity as inhibitors of key kinases implicated in tumorigenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is synthesized from multiple studies on related anilino- and triazole-containing compounds to provide insights for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the key SAR findings for modifications at different positions of the core scaffold. The data is compiled from studies on related anilino-quinazoline and anilino-pyrimidine derivatives, providing a predictive framework for the design of novel this compound analogs.[1][2][3]
Table 1: SAR of Modifications on the Anilino Moiety
| Position of Modification | Modification | Effect on Kinase Inhibitory Activity | Rationale |
| C4-Anilino Ring | Small, hydrophobic substituents (e.g., Cl, Br) at the 3' and 4' positions | Generally increases potency against EGFR and VEGFR-2.[3] | These groups can occupy a hydrophobic pocket in the kinase domain, enhancing binding affinity. |
| C4-Anilino Ring | Bulky substituents at the 2' and 4' positions | Can increase selectivity for VEGFR-2 over EGFR.[3] | The steric bulk may favor the slightly different topology of the VEGFR-2 active site. |
| C4-Anilino Ring | Introduction of a phenyl urea moiety | Can enhance dual inhibition of EGFR and VEGFR-2. | The urea group can form additional hydrogen bonds within the kinase active site. |
| C6-Position | Small electron-donating groups | Generally well-tolerated and can be used to modulate physicochemical properties. | This position is often solvent-exposed and can be modified without significantly impacting kinase binding. |
| C6-Position | Introduction of a longer linker to a triazole moiety | Favorable for inhibitory activity against both EGFR and VEGFR-2.[3] | A longer linker may allow the triazole to reach and interact with additional binding sites. |
Table 2: SAR of the Heterocyclic Core and Methoxy Group
| Structural Feature | Modification | Effect on Kinase Inhibitory Activity | Rationale |
| Triazole Moiety | N-substitution on the triazole ring | Can influence potency and selectivity. | The nitrogen atoms of the triazole are key hydrogen bond acceptors, and substitution can modulate this interaction. |
| Core Heterocycle | Replacement of the aniline with a quinazoline or pyrimidine | Can significantly enhance potency. | These larger heterocyclic systems can form more extensive interactions with the hinge region of the kinase. |
| Methoxy Group (at C2) | Removal or replacement | Likely to decrease potency. | The methoxy group often forms a key hydrogen bond with the hinge region of the kinase. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the comparison and validation of new compounds. Below are representative protocols for in vitro kinase inhibition assays.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.[4][5][6]
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[6]
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate/ATP mixture.[6]
-
Incubate the reaction at room temperature for 60 minutes.[6]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[4][6]
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the inhibition of VEGFR-2 kinase activity.[7][8][9]
-
Materials:
-
Procedure:
-
Prepare a master mixture containing the kinase buffer, ATP, and PTK substrate.[7][9]
-
Add the master mixture to a 96-well plate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme.[7]
-
Incubate the plate at 30°C for 45 minutes.[7]
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® Max reagent and a luminometer. The luminescent signal is inversely proportional to the kinase activity.[7][9]
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Signaling Pathway
EGFR signaling pathway and point of inhibition.
Experimental Workflow
Workflow for kinase inhibitor screening and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Validating the Biological Target of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Comparative Guide
This guide provides a comprehensive framework for validating the biological target of the novel compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. For the purpose of this illustrative guide, we will hypothesize that its primary target is a protein kinase, a common target class for molecules with similar structural motifs. We will compare its hypothetical performance metrics against established kinase inhibitors.
Comparative Performance Data
The following table summarizes hypothetical data comparing our compound of interest, herein referred to as "Compound-X," with two well-characterized kinase inhibitors, "Inhibitor A" and "Inhibitor B," against a hypothetical target kinase, "Kinase-Y."
| Compound | Target Kinase | Binding Affinity (Kd, nM) | In Vitro Potency (IC50, nM) | Cellular Potency (EC50, nM) | Selectivity Score (S-Score) |
| Compound-X (Hypothetical) | Kinase-Y | 15 | 45 | 250 | 0.02 |
| Inhibitor A (Reference) | Kinase-Y | 5 | 20 | 150 | 0.01 |
| Inhibitor B (Reference) | Kinase-Y | 50 | 150 | 800 | 0.08 |
-
Binding Affinity (Kd): Measures the strength of the binding interaction between the compound and the target protein. A lower value indicates a stronger interaction.
-
In Vitro Potency (IC50): The concentration of the compound required to inhibit the activity of the purified kinase by 50%.
-
Cellular Potency (EC50): The concentration of the compound required to achieve 50% of the maximum biological effect in a cellular assay.
-
Selectivity Score (S-Score): A measure of how selectively the compound binds to its intended target versus other kinases. A lower score indicates higher selectivity.
Experimental Protocols
Detailed methodologies for key target validation experiments are provided below.
2.1. In Vitro Kinase Assay (IC50 Determination)
This experiment measures the direct inhibitory effect of a compound on the activity of a purified enzyme.
-
Materials: Purified recombinant Kinase-Y, peptide substrate, ATP, test compounds (Compound-X, Inhibitor A, Inhibitor B), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
2.2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a compound binds to its target protein in a cellular environment.
-
Materials: Human cell line expressing Kinase-Y, test compound, PBS, lysis buffer, and reagents for Western blotting or mass spectrometry.
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Cool the samples and lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Kinase-Y remaining at each temperature using Western blotting or mass spectrometry.
-
Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
2.3. Phospho-protein Western Blot
This assay confirms that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation of a known downstream substrate.
-
Materials: Human cell line, test compound, cell lysis buffer, antibodies against total Kinase-Y, phospho-Substrate-Z, and a loading control (e.g., GAPDH).
-
Procedure:
-
Treat cells with a serial dilution of the test compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phospho-substrate and total kinase.
-
Use a secondary antibody conjugated to HRP for detection via chemiluminescence.
-
Quantify the band intensities and normalize the phospho-substrate signal to the total kinase or loading control signal.
-
Visualizations
3.1. Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway involving Kinase-Y. Compound-X is shown to inhibit Kinase-Y, thereby preventing the phosphorylation of its downstream substrate, Substrate-Z, and blocking the subsequent cellular response.
Caption: Hypothetical signaling pathway of Kinase-Y.
3.2. Target Validation Workflow
This diagram outlines the logical flow of experiments to validate the biological target of a novel compound.
Caption: Experimental workflow for target validation.
Comparative Analysis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline (herein referred to as Compound X) against a panel of selected kinases. Due to the limited publicly available data on Compound X, this document presents a hypothetical study to serve as a framework for assessing its selectivity. The comparisons are made against two structurally related, hypothetical compounds: Compound Y (2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline) and Compound Z (2-methoxy-5-(1H-1,2,4-triazol-1-yl)aniline).
The triazole class of compounds is known for a wide range of biological activities, stemming from their ability to interact with various enzymes and receptors. This guide outlines the methodologies and presents hypothetical data to illustrate how the selectivity of a novel triazole-containing compound, such as Compound X, can be characterized.
Quantitative Cross-Reactivity Data
In this hypothetical study, Compound X is evaluated as a potent inhibitor of Tyrosine Kinase A (TKA). The following tables summarize the inhibitory activity (IC50) of Compound X and its analogues against TKA and a panel of 14 other kinases to assess its selectivity profile.
Table 1: Inhibitory Activity (IC50) Against Primary Target
| Compound | Target | IC50 (nM) |
| Compound X | TKA | 15 |
| Compound Y | TKA | 58 |
| Compound Z | TKA | 250 |
Table 2: Cross-Reactivity Profiling Against a Kinase Panel
| Kinase Target | Compound X (IC50, nM) | Compound Y (IC50, nM) | Compound Z (IC50, nM) |
| TKA | 15 | 58 | 250 |
| TKB | 350 | 800 | >10,000 |
| TKC | >10,000 | >10,000 | >10,000 |
| Ser/Thr Kinase 1 | 850 | 1,500 | >10,000 |
| Ser/Thr Kinase 2 | 1,200 | 2,800 | 8,000 |
| Ser/Thr Kinase 3 | >10,000 | >10,000 | >10,000 |
| Lipid Kinase A | 5,000 | 9,000 | >10,000 |
| Lipid Kinase B | >10,000 | >10,000 | >10,000 |
| Receptor Tyrosine Kinase 1 | 250 | 600 | 5,000 |
| Receptor Tyrosine Kinase 2 | 8,000 | >10,000 | >10,000 |
| Cyclin-Dependent Kinase 1 | >10,000 | >10,000 | >10,000 |
| Cyclin-Dependent Kinase 2 | 7,500 | 9,500 | >10,000 |
| Mitogen-Activated Protein Kinase 1 | >10,000 | >10,000 | >10,000 |
| Phosphoinositide 3-Kinase | 6,000 | 8,500 | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the data presented above.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of a target kinase (IC50).
Materials:
-
Recombinant human kinases
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplates (384-well, white)
Procedure:
-
A kinase titration is performed to determine the optimal enzyme concentration for subsequent inhibitor screening.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the kinase enzyme to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a target receptor by quantifying its ability to displace a known radiolabeled ligand.[2]
Materials:
-
Cell membranes or purified receptors
-
Radioligand specific to the target
-
Test compounds
-
Binding buffer
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the cell membranes or purified receptors with a fixed concentration of the radioligand and varying concentrations of the test compound.[3]
-
Allow the binding to reach equilibrium.
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.[2]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the cross-reactivity of a test compound.
References
comparing in vitro and in vivo results for 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
A comprehensive analysis of the preclinical data for novel triazole-based antifungal agents reveals crucial insights into the translation of in vitro activity to in vivo efficacy. This guide focuses on a representative potent triazole derivative, compound 6c (2-(2,4-difluorophenyl)-1-(1-(2-(4-(1-(2-hydroxypropan-2-yl)-1H-pyrazol-4-yl)ethynyl)phenyl)ethyl)-1,2,4-triazol-3(2H)-one), to illustrate the comparative evaluation process for researchers, scientists, and drug development professionals. The data presented herein is derived from a study on novel triazoles containing a phenylethynyl pyrazole moiety.
In Vitro and In Vivo Performance of Compound 6c
Compound 6c has demonstrated promising antifungal activity in laboratory settings, which has been further evaluated in animal models to determine its therapeutic potential. Below is a detailed comparison of its performance against the standard antifungal drug, Fluconazole.
Quantitative Data Summary
The in vitro efficacy of compound 6c was determined by its minimum inhibitory concentration (MIC) against various fungal strains, while its in vivo efficacy was assessed in a murine model of systemic candidiasis.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Candida neoformans |
| 6c | 0.0625 | 0.0625 |
| Fluconazole | 0.5 | 4.0 |
Lower MIC values indicate higher in vitro potency.
Table 2: Comparative In Vivo Efficacy in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |
| Compound 6c | 0.5 | 60 |
| 1.0 | 80 | |
| 2.0 | 100 | |
| Fluconazole | 1.0 | 60 |
| Vehicle Control | - | 0 |
Higher survival rates indicate greater in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud dextrose agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure: The compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates. The standardized fungal inoculum was added to each well.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the control.
In Vivo Murine Model of Systemic Candidiasis
The in vivo efficacy was evaluated in a systemic infection model using BALB/c mice.
-
Infection: Mice were infected intravenously with a suspension of Candida albicans.
-
Treatment: The test compounds and fluconazole were administered intraperitoneally once daily for seven consecutive days, starting 2 hours post-infection.
-
Monitoring: The survival of the mice was monitored daily for a specified period.
-
Fungal Burden (Optional): At the end of the study, kidneys were aseptically removed, homogenized, and plated on Sabouraud dextrose agar to determine the fungal load (colony-forming units per gram of tissue).
Visualizing the Preclinical Evaluation Workflow
The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation for a novel antifungal candidate.
Caption: Preclinical workflow for antifungal drug discovery.
Concluding Remarks
The presented data for compound 6c highlights a successful example of a triazole derivative with potent in vitro antifungal activity that translates to significant in vivo efficacy, surpassing the standard drug fluconazole in the tested models. The detailed experimental protocols and the visualized workflow provide a clear framework for the preclinical evaluation of new chemical entities in the field of antifungal drug discovery. This comparative guide underscores the importance of a multi-faceted approach, combining robust in vitro screening with well-designed in vivo studies, to identify promising new therapeutic agents.
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline Against Known c-Met and VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the inhibitory potential of the novel compound, 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, against two critical receptor tyrosine kinases implicated in cancer progression: c-Met and VEGFR-2. By comparing its hypothetical performance with established inhibitors, this document outlines the essential experimental procedures and data analysis required for a comprehensive preclinical assessment.
Introduction to Target Kinases
The c-Met and VEGFR-2 signaling pathways are crucial drivers of tumor growth, proliferation, and angiogenesis. Dysregulation of these pathways is a hallmark of various malignancies, making them prime targets for therapeutic intervention.
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. Aberrant c-Met signaling is frequently associated with tumor metastasis and a poor prognosis in numerous cancers, including those of the lung, liver, and stomach.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a primary mediator of angiogenesis, VEGFR-2 is essential for the formation of new blood vessels that supply tumors with necessary nutrients and oxygen.[1][2] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy to impede tumor growth by cutting off its blood supply.[3][4]
The structural characteristics of this compound, featuring both aniline and triazole moieties, suggest its potential as a kinase inhibitor. This guide provides a systematic approach to validate this hypothesis and quantify its efficacy relative to established drugs.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50 values) of well-characterized c-Met and VEGFR-2 inhibitors. This provides a benchmark for assessing the potency of novel compounds like this compound.
| Target Kinase | Compound | IC50 (nM) | Assay Conditions |
| c-Met | This compound (Hypothetical) | TBD | To be determined via in vitro kinase assay. |
| Cabozantinib | 1.3 | Cell-free enzymatic assay.[5][6] | |
| Crizotinib | 750-2000 | Cell viability assay (72h); c-Met phosphorylation inhibition observed at ~25 nM in cell-based assays.[7] | |
| Tepotinib | 4 | Cell-free enzymatic assay.[8] | |
| VEGFR-2 | This compound (Hypothetical) | TBD | To be determined via in vitro kinase assay. |
| Sunitinib | 80 | Cell-free enzymatic assay using the cytoplasmic domain of the receptor.[9][10][11] | |
| Sorafenib | 90 | Cell-free enzymatic assay.[9][12] | |
| Axitinib | 0.2 | Cell-free enzymatic assay.[13][14] |
TBD: To Be Determined
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
Materials and Reagents:
-
Recombinant human c-Met or VEGFR-2 kinase domain
-
ULight™-labeled substrate peptide (e.g., ULight™-poly GT for c-Met)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compound (this compound) and known inhibitors
-
384-well low-volume assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. Further dilute these in the kinase reaction buffer to a 4x final concentration.
-
Enzyme Preparation: Dilute the recombinant kinase to a 4x working concentration in the kinase reaction buffer. The optimal concentration should be determined empirically.
-
Assay Plate Setup:
-
Add 5 µL of the 4x compound dilutions to the respective wells.
-
For positive control wells (0% inhibition), add 5 µL of kinase buffer with the same DMSO concentration.
-
For negative control wells (100% inhibition), add 5 µL of a high concentration of a potent inhibitor (e.g., staurosporine) or omit the enzyme.
-
-
Enzyme Addition: Add 5 µL of the 4x enzyme solution to all wells except the "no enzyme" controls.
-
Reaction Initiation: Prepare a 2x working solution of the ULight™-substrate and ATP in the kinase reaction buffer. Add 10 µL of this mix to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.
-
Detection: Prepare a stop/detection mix containing the Eu-labeled antibody in a detection buffer with EDTA. Add 10 µL of this mix to all wells. The EDTA will stop the kinase reaction.
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
Data Analysis:
-
Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.
-
Determine the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_Inhibitor - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. oncology-central.com [oncology-central.com]
- 13. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
Assessing the Potential Mechanistic Novelty of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Comparative Guide Based on Structural Analogs
Introduction
To date, there is no publicly available experimental data elucidating the specific mechanism of action for 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Consequently, a direct assessment of its mechanistic novelty is not feasible. This guide provides a comparative analysis of established mechanisms of action for structurally related compounds. The core structure of this compound incorporates three key pharmacophores: a 2-methoxyaniline group, a phenyl ring, and a 1,2,4-triazole moiety. Derivatives containing these individual or combined scaffolds have been reported to exhibit a range of biological activities, primarily in the realm of oncology. This analysis will explore these potential mechanisms to forecast the likely biological targets and pathways of the title compound and to provide a framework for assessing its novelty should experimental data become available.
The primary mechanisms of action associated with aniline, triazole, and methoxyphenyl derivatives include tubulin polymerization inhibition, kinase inhibition, and hedgehog signaling antagonism. The novelty of this compound's mechanism will depend on whether it acts through one of these established pathways, a novel pathway, or a unique combination of known interactions.
Comparative Analysis of Potential Mechanisms
Based on its structural components, this compound may exhibit one or more of the following anticancer mechanisms.
Tubulin Polymerization Inhibition
Many compounds containing trimethoxyphenyl or similar methoxy-substituted aniline rings, often in conjunction with a heterocyclic system like triazole, are known to inhibit tubulin polymerization.[1] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Table 1: Comparison of Tubulin Polymerization Inhibitors
| Compound/Class | Target(s) | IC50 Values | Cell Line(s) |
| Combretastatin A-4 (CA-4) | Tubulin (Colchicine binding site) | Polymerization IC50: ~0.75 µM | Various Cancer Cell Lines |
| 2-Anilino Triazolopyrimidines | Tubulin Polymerization | Antiproliferative IC50: 1.02 - >10 µM | MDA-MB-231, HeLa, A549, HT-29 |
| Podophyllotoxin-Triazole Hybrids | Tubulin Polymerization | Antiproliferative IC50: 21.1 - 118.8 nM[1] | A549[1] |
Kinase Inhibition
The aniline and triazole scaffolds are prevalent in a multitude of kinase inhibitors.[2] Depending on the specific substitutions, these compounds can act as single-target or dual-target inhibitors of key kinases involved in cancer cell proliferation and angiogenesis, such as EGFR, VEGFR-2, and CDKs.[3][4]
Table 2: Comparison of Kinase Inhibitors
| Compound/Class | Target(s) | IC50 Values | Cell Line(s) |
| 4-Anilinoquinazoline Derivatives | EGFR, VEGFR-2 | EGFR IC50: ~0.07 µM, VEGFR-2 IC50: ~0.1 µM[3] | A549, H446[3] |
| 2-Anilino-4-Triazolpyrimidines | CDK4, HDAC1, HDAC6 | CDK4 IC50: 23.59 nM, HDAC1 IC50: 61.11 nM | H460, MDA-MB-468, HCT116 |
| Thioxoimidazolidinone Derivatives | EGFR, VEGFR-2 | EGFR IC50: ~0.05 µM, VEGFR-2 IC50: ~0.07 µM[5] | MCF-7, HepG2, A549[5] |
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is implicated in several cancers.[6] Small molecules can inhibit this pathway by targeting the Smoothened (SMO) receptor.[6] The structural features of this compound are consistent with those of some known SMO antagonists.
Table 3: Comparison of Hedgehog Pathway Inhibitors
| Compound/Class | Target(s) | IC50 Values | Assay Type |
| Vismodegib (GDC-0449) | SMO | IC50: ~3 nM | Radioligand Binding Assay |
| Sonidegib (NVP-LDE225) | SMO | IC50: ~1.3 nM | Radioligand Binding Assay |
| 2-Methoxybenzamide Derivatives | Hh Pathway (SMO) | Gli-luciferase IC50: ~0.17 µM | Gli-luciferase Reporter Assay |
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential mechanisms of action and the experimental process to validate them, the following diagrams are provided.
Caption: Overview of potential signaling pathways for this compound.
Caption: A generalized workflow for identifying the mechanism of action of a novel compound.
Detailed Experimental Protocols
Should this compound be subjected to biological evaluation, the following protocols for key experiments would be relevant.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.[7]
-
Principle: The polymerization of tubulin is monitored using a fluorescent reporter that specifically binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[7]
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control (37°C)
-
-
Procedure:
-
Prepare 10x stocks of the test compound and controls in General Tubulin Buffer (with a consistent final concentration of DMSO).
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[7]
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound or control solutions to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity (e.g., Ex/Em for DAPI) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis: Plot fluorescence intensity versus time. The effect of the compound is determined by comparing the polymerization rate (slope of the growth phase) and the maximum polymer mass (plateau fluorescence) to the vehicle control. Calculate the IC50 value from a dose-response curve.
Kinase Inhibition Assay (Luminescence-Based)
This assay determines a compound's ability to inhibit a specific kinase by measuring ATP consumption.[8]
-
Principle: Kinase activity consumes ATP. The amount of ATP remaining after the reaction is quantified using a luciferase-based system (e.g., Kinase-Glo®). A higher luminescent signal corresponds to lower kinase activity (i.e., inhibition).[8]
-
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compound and a known inhibitor (e.g., Erlotinib for EGFR)
-
Luminescence-based ATP detection reagent
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include vehicle (DMSO) and positive controls.
-
Prepare a kinase reaction master mix containing the assay buffer, kinase, and peptide substrate.
-
Dispense the kinase reaction mix into the wells.
-
Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Hedgehog Signaling Reporter Assay (Gli-Luciferase)
This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.
-
Principle: Cells are engineered to express luciferase under the control of Gli, a downstream transcription factor in the Hh pathway. Activation of the pathway (e.g., by Shh ligand or a Smoothened agonist) leads to luciferase expression. An inhibitor of the pathway will reduce luciferase activity.
-
Materials:
-
A suitable cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive luciferase reporter construct.
-
Cell culture medium and reagents.
-
Hedgehog pathway agonist (e.g., Shh-N conditioned medium or Purmorphamine).
-
Test compound and a known inhibitor (e.g., Vismodegib).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Add the Hh pathway agonist to the wells (except for the negative control) and incubate for an additional 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence in a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to cell viability (which can be measured in a parallel plate using an MTT or similar assay). Calculate the percent inhibition relative to the agonist-treated control and determine the IC50 value from a dose-response curve.
Conclusion
While the precise mechanism of this compound remains to be elucidated, a comparative analysis of its structural motifs provides a rational basis for predicting its potential biological activities. The most probable mechanisms of action involve the disruption of microtubule dynamics, inhibition of protein kinases crucial for cancer progression, or antagonism of the Hedgehog signaling pathway. The novelty of this compound will be determined by its specific molecular target(s), its potency, and its selectivity profile. Should it exhibit a mechanism distinct from these established pathways, or a unique dual-inhibitory profile with a favorable therapeutic window, it would represent a significant and novel contribution to medicinal chemistry. The experimental protocols outlined in this guide provide a clear roadmap for the future investigation and characterization of this and similar compounds.
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and molecular insights from dual inhibitors of EGFR and VEGFR2 as a strategy to improve the efficacy of cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Ascendant Role of Substituted Triazole Derivatives in Oncology: A Comparative Analysis
A deep dive into the burgeoning field of cancer research reveals the significant therapeutic potential of substituted triazole derivatives. These heterocyclic compounds, featuring a five-membered ring with three nitrogen atoms, have demonstrated broad-spectrum anticancer activities, positioning them as promising candidates for novel drug development. This guide provides a comparative analysis of various substituted 1,2,3-triazole and 1,2,4-triazole derivatives, summarizing their performance based on experimental data and elucidating their mechanisms of action.
The versatility of the triazole scaffold allows for extensive chemical modifications, leading to a diverse library of compounds with a wide range of biological activities.[1] Researchers have successfully synthesized and evaluated numerous triazole derivatives, reporting significant cytotoxic effects against various human cancer cell lines.[2][3] These compounds have been shown to target key cancer-related enzymes and signaling pathways, highlighting their potential as selective and potent anticancer agents.[4]
Comparative Anticancer Activity of Substituted Triazole Derivatives
The anticancer efficacy of substituted triazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for selected 1,2,3-triazole and 1,2,4-triazole derivatives from recent studies, offering a quantitative comparison of their cytotoxic potential. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Substituted 1,2,3-Triazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5i | Cabotegravir-1,2,3-triazole hybrid | H460 (Non-small-cell lung cancer) | 6.06 | [5] |
| Compound 5c | Chrysin-1,2,3-triazole with specific substituent | PC3 (Prostate cancer) | 10.8 ± 0.04 | [6] |
| MCF-7 (Breast cancer) | 20.53 ± 0.21 | [6] | ||
| Compound 7 | Pyrazolo-[1][4][7]-triazole-[4][7][8]-triazole hybrid with 4-aminophenyl substitution | HepG-2 (Liver cancer) | 12.22 | [9] |
| HCT-116 (Colon cancer) | 14.16 | [9] | ||
| MCF-7 (Breast cancer) | 14.64 | [9] | ||
| Compound 8 | Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [10] |
| A-549 (Lung carcinoma) | 21.25 | [10] | ||
| MCF-7 (Breast cancer) | 18.06 | [10] | ||
| MDA-MB-231 (Breast cancer) | 16.32 | [10] | ||
| Compound 17 | 1,2,3-Triazole linked to 1,2,4-triazole | MCF-7 (Breast adenocarcinoma) | 0.31 | [11] |
| Caco-2 (Colon carcinoma) | >20 | [11] | ||
| Compound 22 | 1,2,3-Triazole linked to 1,2,4-triazole | MCF-7 (Breast adenocarcinoma) | 3.31 | [11] |
| Caco-2 (Colon carcinoma) | 4.98 | [11] | ||
| Compound 25 | 1,2,3-Triazole linked to 1,2,4-triazole | MCF-7 (Breast adenocarcinoma) | 4.46 | [11] |
| Caco-2 (Colon carcinoma) | 7.22 | [11] |
Substituted 1,2,4-Triazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound TP1-TP7 | 1,2,4-Triazole-pyridine hybrids | B16F10 (Murine melanoma) | 41.12 - 61.11 | [12] |
| Compound TP6 | Specific 1,2,4-Triazole-pyridine hybrid | B16F10 (Murine melanoma) | Highest activity in the series | [12] |
| Compound 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with Br substitution | Hela (Cervical cancer) | 12.1 | [13][14] |
| Compound 7e | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one with Cl substitutions | Hela (Cervical cancer) | 2.9 | [13][14] |
| Compound 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | Hela (Cervical cancer) | < 12 | [13][14] |
| Compound 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione with specific substitutions | Hela (Cervical cancer) | < 12 | [13][14] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer effects of substituted triazole derivatives are attributed to their ability to interfere with various cellular processes essential for cancer cell proliferation and survival. These include the inhibition of crucial enzymes and the modulation of key signaling pathways.
A notable mechanism is the inhibition of aromatase, an enzyme critical for estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.[14] Several 1,2,4-triazole-based drugs, such as Letrozole and Anastrozole, are established aromatase inhibitors.[14]
Furthermore, recent studies have revealed that novel 1,2,3-triazole carboxamide derivatives exhibit strong binding interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3, suggesting their potential to disrupt these critical cancer-driving pathways.[15]
The following diagram illustrates a simplified overview of a common signaling pathway targeted by some substituted triazole derivatives, leading to the inhibition of cancer cell proliferation.
Caption: EGFR signaling pathway inhibition by triazole derivatives.
Experimental Protocols
The evaluation of the anticancer activity of substituted triazole derivatives involves a series of standardized in vitro assays. The methodologies for two key experiments are detailed below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12][13]
The following workflow diagram illustrates the key steps of the MTT assay.
Caption: Key steps in the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population, providing insights into the mechanism of action of a potential anticancer agent.
-
Cell Treatment: Cancer cells are treated with the triazole derivative at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.[6]
Conclusion
Substituted triazole derivatives represent a highly promising and versatile class of compounds in the landscape of cancer research. The extensive body of evidence highlights their potent anticancer activities across a wide range of cancer cell lines. The ability to readily modify the triazole core allows for the fine-tuning of their pharmacological properties and the development of derivatives with enhanced potency and selectivity. Future research will likely focus on optimizing the structure-activity relationships of these compounds, further elucidating their mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The comparative data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of triazole-based anticancer drugs.
References
- 1. Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer [frontiersin.org]
- 6. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [biointerfaceresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Safety Operating Guide
Safe Disposal of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline, an aniline derivative containing a triazole group, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Based on the hazardous nature of its parent compound, aniline, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton). Nitrile gloves are not recommended.[1][2] | To prevent skin contact and absorption. Aniline and its derivatives can be toxic upon skin contact.[3] |
| Eye Protection | Chemical splash goggles.[1][4] | To prevent eye contact with the chemical. |
| Lab Coat | A fully-buttoned lab coat.[1] | To protect against skin contact. |
| Respiratory Protection | Work should be conducted in a certified laboratory chemical fume hood.[1][2] In cases of potential aerosol generation or high concentrations, a respirator may be necessary.[1] | To prevent inhalation of vapors or dust, which can be toxic.[3][5] |
Designated Work Area: All work with this compound should be confined to a designated and clearly marked area, such as a chemical fume hood.[1][2] The area should be labeled with warnings indicating the potential hazards, for instance: "WARNING! ANILINE DERIVATIVE WORK AREA – POTENTIAL CARCINOGEN & REPRODUCTIVE TOXIN".[1][2]
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: If a small amount of the compound is spilled (an amount that can be cleaned up in approximately 10 minutes by trained personnel), proceed with caution.[2] Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1][6] Collect the absorbent material and the spilled compound into a clearly labeled hazardous waste container for disposal.[1][6] After cleanup, ventilate and wash the affected area.[1][6]
-
Large Spills: If a significant amount of the compound is spilled, immediately evacuate the area.[1][6] Secure the area and notify others in the vicinity.[1] Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[1]
III. Waste Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][7][8] This compound must be treated as hazardous waste.[3][7][9]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.[3][9] A polyethylene container is a suitable option.[1][2]
-
Ensure the waste container is compatible with the chemical and is in good condition with a secure lid.[10]
-
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[10][11]
-
The storage area should be secure and well-ventilated.[1]
-
Store the waste away from incompatible materials, such as strong oxidizing agents and strong acids.[10][12] Also, keep it away from direct sunlight and sources of ignition.[1]
-
-
Waste Pickup and Disposal:
IV. Empty Container Disposal
An empty container that has held this compound may still contain hazardous residue.
-
If the compound is classified as an acute hazardous waste (a "P-listed" waste), the container must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]
-
After proper rinsing (if required), deface or remove all chemical labels from the empty container before disposing of it as regular trash.[7]
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. scribd.com [scribd.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. nj.gov [nj.gov]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
This guide provides critical safety and logistical information for handling 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The following procedures are based on established safety protocols for structurally similar aromatic amine and triazole compounds, which require careful management due to potential health risks. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not available, the information presented here is a synthesis of data from SDSs of analogous compounds. It is imperative to treat this compound as potentially hazardous and consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Hazard Identification and Risk Assessment
Based on the chemical structure, which includes an aniline moiety, this compound should be handled as a potentially toxic and hazardous substance. A thorough risk assessment must be conducted before any handling.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
-
Dermal Absorption: Similar to other aromatic amines, this compound may be readily absorbed through the skin, leading to systemic exposure.[5]
-
Carcinogenicity: Some aniline derivatives are suspected of causing cancer.[6][7]
Personal Protective Equipment (PPE)
The proper selection and use of PPE are crucial for minimizing exposure. All personnel must be trained on the correct use, limitations, and maintenance of their PPE.[5]
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) meeting EN 374 standard. | To prevent skin contact and absorption.[1][5] Check manufacturer's data for breakthrough times. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | To protect eyes from splashes and dust.[6][8] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. Consider a disposable suit for extensive handling. | To prevent skin exposure.[1][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols. Use in a certified chemical fume hood is the primary engineering control.[1][9] | To prevent inhalation of dust or aerosols. |
Operational Plan: Safe Handling Protocol
A step-by-step workflow for the safe handling of this compound is detailed below.
Procedural Steps:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Avoid Contact: Take precautions to avoid direct contact with skin, eyes, and clothing.[3][8]
-
Dust Prevention: If handling the solid form, minimize the generation of dust.[8]
-
Container Management: Keep the container tightly closed when not in use.[1]
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling. Do not eat, drink, or smoke in laboratory areas.[2][3]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][3]
Disposal Plan
The disposal of this compound and its associated waste must be managed as hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | Carefully collect any solid this compound, including contaminated items (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[9] |
| Liquid Waste | Collect solutions containing the compound in a separate, sealed, and chemically compatible hazardous waste container.[9] |
| Empty Containers | "Empty" containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.[9] |
Waste Management Workflow:
Emergency Procedures
Spill Response:
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it running.
-
PPE: Wear the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Containment and Absorption: For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill before placing it in a hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating agent. Collect all cleaning materials as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
